The 1,5-Diazaspiro[3.5]nonane Scaffold: Structural Architecture, Synthesis, and Medicinal Utility
The following technical guide details the chemical structure, synthesis, and medicinal application of the 1,5-diazaspiro[3.5]nonane scaffold. Executive Summary The 1,5-diazaspiro[3.5]nonane scaffold represents a speciali...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical structure, synthesis, and medicinal application of the 1,5-diazaspiro[3.5]nonane scaffold.
Executive Summary
The 1,5-diazaspiro[3.5]nonane scaffold represents a specialized subclass of spirocyclic diamines, characterized by the fusion of a four-membered azetidine ring and a six-membered piperidine ring at a single quaternary carbon (C4). Unlike its more common regioisomer, 2,7-diazaspiro[3.5]nonane, the 1,5-isomer positions the nitrogen atoms proximal to the spiro center (N1 and N5), creating a unique geminal-diamine (aminal) or vicinal-like electronic environment depending on the specific tautomeric or protected state.
This scaffold is increasingly utilized in drug discovery to improve Fsp³ (fraction of sp³-hybridized carbons), enhance metabolic stability, and restrict conformational entropy compared to non-spirocyclic piperidine or azetidine analogs.
Structural Analysis & Numbering
The IUPAC numbering for spiro[3.5]nonane systems dictates the following connectivity:
Ring A (Small): 4-membered ring, numbered 1, 2, 3, 4 (spiro carbon).
Ring B (Large): 6-membered ring, numbered 5, 6, 7, 8, 9, 4 (spiro carbon).
In 1,5-diazaspiro[3.5]nonane :
Nitrogen at Position 1: Located in the azetidine ring, directly attached to the spiro carbon (C4).
Nitrogen at Position 5: Located in the piperidine ring, directly attached to the spiro carbon (C4).
Conformational Dynamics
This connectivity creates a spiro-aminal core (
).[1] While acyclic aminals are often hydrolytically unstable, the spirocyclic constraint imparts significant kinetic stability.
Vectorial Orientation: The C2-C3 bond of the azetidine and the C7-C8 bond of the piperidine project substituents in orthogonal planes, allowing for precise probing of 3D biological space.[1]
Basicity (pKa): The proximity of the two nitrogen atoms (separated by one carbon) leads to a strong inductive effect. The pKa of the second nitrogen is typically lowered significantly upon protonation of the first, often making the scaffold behave as a mono-base at physiological pH.
Physicochemical Properties
Property
Value (Approx.)
Impact on Drug Design
MW (Core)
~126 Da
Low MW allows for efficient fragment-based growth.[1]
ClogP
-0.5 to 0.5
Highly polar; improves solubility of lipophilic payloads.[1]
Fsp³
1.0
Maximizes 3D character; correlates with higher clinical success rates.
TPSA
~24-40 Ų
Favorable for CNS penetration (depending on substituents).[1]
Synthetic Methodologies
The synthesis of 1,5-diazaspiro[3.5]nonane is synthetically challenging due to the strain of the azetidine ring and the potential instability of the aminal linkage. Two primary strategies are employed: Intramolecular Cyclization and Ring Expansion .
Strategy A: Cyclization from Piperidin-4-one (The Strecker-Type Approach)
This is the most common route for generating the 1,5-diaza core.[1] It involves the condensation of a piperidinone derivative with a 1,3-electrophile/nucleophile equivalent.
Condensation: Reaction with an amine source (e.g., benzylamine) and a cyanide source (TMSCN) to form the
-amino nitrile.
Cyclization: Reduction of the nitrile to the primary amine, followed by cyclization with a one-carbon staple (e.g., phosgene or formaldehyde equivalent) to form a cyclic urea or aminal, which is then reduced.
Note: Direct formation of the azetidine ring often requires a leaving group at the
-Boc-4-piperidinone (1.0 eq) in 50% EtOH/H2O, add ammonium carbonate (3.0 eq) and potassium cyanide (1.5 eq).
Stir at 60°C for 24h. The spiro-hydantoin precipitates.[1] Filter and wash with water.
Step 2: Hydrolysis to Amino Acid
Reflux the hydantoin in 6N NaOH (excess) for 48h to cleave the ring, yielding the 4-amino-4-carboxy-piperidine.[1]
Step 3: Cyclization to Lactam (Azetidinone)
Critical Step: This route typically yields the [4.5] system (pyrrolidine). To get the [3.5] (azetidine), one must employ a 1,3-dihalide alkylation on the piperidine ketone enolate or use a specific nitrene insertion method.
Alternative Commercial Route: Reaction of
-Boc-4-methylene-piperidine with chlorosulfonyl isocyanate (CSI) followed by reduction.[1]
CSI Protocol:
Dissolve
-Boc-4-methylene-piperidine in anhydrous ether at 0°C.
Add CSI (1.1 eq) dropwise. Stir 1h.
Quench with sodium sulfite solution. This yields the spiro-azetidin-2-one (Lactam).[1]
Reduce the lactam with LiAlH4 in THF (reflux, 4h) to afford the 1,5-diazaspiro[3.5]nonane .
Medicinal Chemistry Utility
Bioisosterism
The 1,5-diazaspiro[3.5]nonane core serves as a rigid bioisostere for:
Piperazine: It mimics the diamine character but with constrained vectors, reducing entropic penalties upon binding.
Gem-dimethyl groups: The spiro-fusion mimics the steric bulk of a gem-dimethyl group while adding polarity and solubility.[1]
Case Studies & Applications
GPR119 Agonists: Used as a core spacer to orient the aryl carbamate and the heteroaryl tail. The spiro cycle improves metabolic stability against oxidative metabolism compared to simple piperidines.
LSD1 Inhibitors: While 2,7-diazaspiro[3.5]nonane is more common here, the 1,5-isomer has been explored to tune the basicity of the amine interacting with the FAD cofactor.
Antibacterial Agents: Spiro-linked oxazolidinones utilizing the 1,5-diaza core have shown improved Gram-negative penetration due to the compact, hydrophilic nature of the scaffold.[1]
DOT Diagram: Property Space Mapping
References
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes and Spiro[3.5]nonanes.Journal of Organic Chemistry. Link
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.[1]Chemical Reviews. Link
Escaping Flatland: Fsp³ Character Enhancement via Diazaspiro[3.5]nonane Derivatives
Executive Summary: The 3D Imperative In modern drug discovery, the "Escape from Flatland" is not merely a design philosophy but a physicochemical necessity. High-throughput synthesis has historically biased libraries tow...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The 3D Imperative
In modern drug discovery, the "Escape from Flatland" is not merely a design philosophy but a physicochemical necessity. High-throughput synthesis has historically biased libraries toward planar, aromatic-rich structures, leading to poor solubility and high attrition rates due to metabolic promiscuity.
This guide focuses on a specific, high-value structural intervention: the replacement of planar piperazine linkers with 2,7-diazaspiro[3.5]nonane derivatives. By introducing a quaternary spiro-carbon, this scaffold increases the fraction of sp³-hybridized carbons (
) without significantly altering the linker length, offering a robust solution for improving solubility and metabolic stability while accessing novel IP space.
Seminal work by Lovering et al. (2009) demonstrated that increasing
correlates directly with:
Improved Solubility: Disruption of planar
-stacking in crystal lattices reduces melting points and enhances aqueous solubility.
Reduced Promiscuity: Three-dimensional complexity reduces non-specific binding to flat, hydrophobic pockets (e.g., CYP450 active sites, hERG channel).
Diazaspiro[3.5]nonane vs. Piperazine
The 1,4-piperazine ring is a ubiquitous linker in medicinal chemistry. However, it is conformationally limited (chair/boat) and relatively flat. The 2,7-diazaspiro[3.5]nonane scaffold serves as a superior bioisostere:
Feature
Piperazine (1,4-isomer)
2,7-Diazaspiro[3.5]nonane
Impact
Geometry
Planar/Chair
Twisted/Orthogonal
Disrupts crystal packing; improves solubility.
Vector Angle
~180° (Linear)
~165° (Kinked)
Accesses new binding vectors; alters exit vectors.
Basicity ()
~9.8 / 5.6
~9.5 / 8.5
Secondary amine modulation affects permeability.
Metabolic Liability
-carbon oxidation
Quaternary center block
Blocks soft metabolic spots; increases .
Decision Logic: When to Switch?
Use the following logic flow to determine if a spiro-switch is appropriate for your lead series.
Figure 1: Decision matrix for transitioning from planar linkers to spirocyclic scaffolds.
Synthetic Accessibility & Methodology
The synthesis of 2,7-diazaspiro[3.5]nonane is more complex than purchasing piperazine. However, for drug development, the functionalization of the core is the critical workflow.
Core Synthesis Strategy
The scaffold is typically constructed via a "piperidine-first" approach, where the 4-membered azetidine ring is built onto a piperidine-4-one precursor, or via cyclization of bis-alkylating agents.
Key Intermediate: tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate (commercially available or synthesized).[3] This allows selective functionalization of the azetidine nitrogen (N-2) before the piperidine nitrogen (N-7).
Preparation: In a flame-dried round-bottom flask under
, dissolve the aldehyde (1.1 eq) and the spiro-amine (1.0 eq) in anhydrous DCM (0.1 M concentration).
Imine Formation: Add catalytic acetic acid (1-2 drops). Stir at Room Temperature (RT) for 30 minutes to ensure imine formation. Note: The solution may turn slightly yellow.
Reduction: Cool the mixture to 0°C. Add STAB (1.5 eq) portion-wise over 10 minutes.
Reaction: Allow the mixture to warm to RT and stir for 4-12 hours. Monitor via LC-MS for the disappearance of the secondary amine.
Quench: Quench with saturated aqueous
.
Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate.
Deprotection (Next Step): The resulting Boc-protected intermediate is treated with TFA/DCM (1:4) to expose the N-7 piperidine nitrogen for the second coupling event.
Validating the Enhancement: Experimental Workflows
Merely synthesizing the molecule is insufficient. You must validate the physicochemical improvements.
Stock Prep: Prepare 10 mM DMSO stocks of the Piperazine analog (Control) and the Spiro analog (Test).
Precipitation: Spiked 5 µL of stock into 495 µL of PBS (pH 7.4) in the filter plate (Final DMSO = 1%).
Equilibration: Shake at 300 rpm for 24 hours at 25°C.
Filtration: Vacuum filter the solution into a receiver plate to remove undissolved particulates.
Quantification: Analyze the filtrate via LC-MS. Calculate concentration using a standard curve prepared in DMSO/Buffer (where solubility is not limited).
Success Criteria: A >3-fold increase in solubility typically justifies the added synthetic complexity.
Pathway: From Design to Validation
The following diagram outlines the iterative cycle of spiro-optimization.
Figure 2: Integrated workflow for synthesizing and profiling spirocyclic bioisosteres.
Case Study: PARP Inhibitors (Olaparib Analogues)
Research into Poly(ADP-ribose) polymerase (PARP) inhibitors highlights the utility of this scaffold.[4][5][6]
Challenge: The piperazine core of Olaparib is susceptible to metabolic oxidation.
Intervention: Replacement with diazaspiro cores.[4][7]
Toxicity: Significantly reduced cytotoxicity and DNA damage compared to planar analogues, likely due to altered cell permeability and reduced off-target intercalation.
Selectivity: The rigid spiro-geometry improved selectivity against homologous enzymes.
Conclusion
The incorporation of 2,7-diazaspiro[3.5]nonane is a high-efficacy strategy for "escaping flatland." While synthetic complexity is marginally higher than traditional piperazine chemistry, the gains in solubility, metabolic stability, and IP novelty provide a substantial return on investment. Researchers should prioritize this scaffold when lead series exhibit "molecular obesity" (high MW, high Lipophilicity) or solubility-limited absorption.
References
Lovering, F., Bikker, J., & Humblet, C. (2009).[1][2][8][9] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[2][8][9] Journal of Medicinal Chemistry.[2][8][9] [Link]
Zheng, S., & Tice, C. M. (2016). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.[6][10][11][12][13] Bioorganic & Medicinal Chemistry Letters. [Link]
Krasavin, M., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry.[11][13][14][15] Journal of Medicinal Chemistry.[2][8][9] [Link]
Wu, J., et al. (2022).[7] Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework. Journal of Medicinal Chemistry (via PubMed/PMC). [Link]
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. [Link]
Synthesis protocols for Benzyl 1,5-diazaspiro[3.5]nonane-1-carboxylate
This Application Note details the synthesis protocol for Benzyl 1,5-diazaspiro[3.5]nonane-1-carboxylate , a specialized spirocyclic diamine scaffold used in medicinal chemistry to improve physicochemical properties (e.g....
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note details the synthesis protocol for Benzyl 1,5-diazaspiro[3.5]nonane-1-carboxylate , a specialized spirocyclic diamine scaffold used in medicinal chemistry to improve physicochemical properties (e.g., solubility, metabolic stability) and explore novel intellectual property (IP) space.
Scientific Rationale:
The 1,5-diazaspiro[3.5]nonane system consists of a four-membered azetidine ring spiro-fused to a six-membered piperidine ring. Unlike the more common 2,7- or 1,7-isomers derived from 4-piperidone, the 1,5-isomer features the piperidine nitrogen atom adjacent to the spiro quaternary center. This unique topology requires a synthesis starting from 3-piperidone derivatives. The protocol below utilizes a Staudinger [2+2] Cycloaddition strategy to construct the azetidine ring upon the piperidine core, ensuring precise regiochemical control.
Part 2: Detailed Synthesis Protocol
Retrosynthetic Analysis
The most robust route to the 1,5-diazaspiro[3.5]nonane core involves constructing the azetidine ring (Ring A) onto an existing piperidine ring (Ring B).
Disconnection: The spiro-junction.
Precursor: An imine derived from N-Boc-3-piperidone .
Key Transformation: Staudinger [2+2] cycloaddition with a ketene equivalent (from chloroacetyl chloride) to form a spiro-
-lactam, followed by reduction.
Reagents & Materials Table
Reagent
Role
Equiv.
Notes
tert-Butyl 3-oxopiperidine-1-carboxylate
Starting Material
1.0
Commercial source (N-Boc-3-piperidone)
2,4-Dimethoxybenzylamine (DMB-NH2)
Amine Partner
1.1
DMB is acid-labile, allowing orthogonal deprotection
Reaction: Stir at room temperature (RT) for 16 hours under nitrogen. Monitor by TLC (disappearance of ketone).
Workup: Filter through a Celite pad to remove sieves. Concentrate the filtrate in vacuo to obtain the crude imine. Checkpoint: Use immediately; imines are moisture sensitive.
DMB Removal: Dissolve the intermediate in Acetonitrile/Water (4:1, 50 mL). Add Ceric Ammonium Nitrate (CAN) (2.5 equiv) at 0°C. Stir for 2 hours. The solution will turn orange/red.
Alternative: If CAN affects the Boc group (rare but possible), use Trifluoroacetic acid (TFA) with anisole reflux, but this will remove the N5-Boc as well. The CAN method is preferred to retain N5-Boc.
Workup: Dilute with water, basify with NaHCO3, and extract with EtOAc. The product is tert-butyl 1,5-diazaspiro[3.5]nonane-5-carboxylate (Free N1 amine).[3][4]
Cbz Protection: Dissolve the crude amine in DCM (50 mL) with Diisopropylethylamine (DIPEA, 1.5 equiv).
Addition: Cool to 0°C and add Benzyl chloroformate (Cbz-Cl) (1.1 equiv). Stir for 2 hours.
Final Purification: Silica gel chromatography (0-10% MeOH in DCM).
Step 5 (Optional): N5-Deprotection
If the final target requires a free N5 amine (as implied by the name "Benzyl ... carboxylate" often referring to the protected form of the building block):
Treat with 4M HCl in Dioxane to remove the N5-Boc group.
Isolate as the hydrochloride salt: Benzyl 1,5-diazaspiro[3.5]nonane-1-carboxylate hydrochloride .
Part 3: Visualization & Logic
Synthesis Workflow Diagram
Caption: Flowchart illustrating the conversion of 3-piperidone to the 1,5-diazaspiro[3.5]nonane scaffold via Staudinger synthesis.
Key Mechanistic Checkpoints
Stage
QC Checkpoint
Expected Observation
Imine Formation
H-NMR / IR
Disappearance of ketone C=O signal (~1715 cm⁻¹); appearance of Imine C=N.
Cycloaddition
LC-MS
Mass shift corresponding to +42 Da (Ketene addition) + Cl pattern.
Reduction
H-NMR
Disappearance of Lactam C=O; appearance of azetidine CH2 protons (~3.5-4.0 ppm).
Topic: Cbz Deprotection Conditions for 1,5-Diazaspiro[3.5]nonane Intermediates
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The 1,5-diazaspiro[3.5]nonane scaffold is a privileged structural motif in modern medicinal chemistry, prized for the three-dim...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,5-diazaspiro[3.5]nonane scaffold is a privileged structural motif in modern medicinal chemistry, prized for the three-dimensional diversity it imparts to drug candidates. The synthesis of analogs based on this core often requires a robust and adaptable protecting group strategy. The Carboxybenzyl (Cbz or Z) group is a foundational amine protecting group, valued for its stability and versatile deprotection options.[1] This application note provides a comprehensive technical guide for the selective deprotection of Cbz-protected 1,5-diazaspiro[3.5]nonane intermediates. We will explore the mechanistic underpinnings of common deprotection strategies, present a comparative analysis of reaction conditions, offer detailed experimental protocols, and provide field-proven troubleshooting advice to enable researchers to optimize this critical synthetic transformation.
Introduction: The Strategic Importance of Cbz Protection in Spirocycle Synthesis
Spirocyclic frameworks, such as 1,5-diazaspiro[3.5]nonane, are of increasing interest in drug discovery. Their rigid, non-planar geometry allows for precise spatial orientation of substituents, which can lead to enhanced target affinity and improved pharmacokinetic properties.[2] The synthesis of these complex structures necessitates meticulous control over reactive functional groups, particularly amines.
The Carboxybenzyl (Cbz) group, introduced by Bergmann and Zervas in 1932, revolutionized peptide synthesis and remains a cornerstone of modern organic synthesis.[1][3] Its utility stems from a unique combination of features:
Robust Stability: Cbz-protected amines are stable to a wide array of non-reductive synthetic conditions, including basic and mildly acidic media.[1]
Orthogonality: The Cbz group is compatible with other common amine protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), allowing for selective deprotection in complex, multi-step syntheses.[4][5] This strategy is crucial for differentially functionalizing the two distinct nitrogen atoms within the 1,5-diazaspiro[3.5]nonane core.
Facilitated Purification: The introduction of the aromatic Cbz group often increases the crystallinity of intermediates, simplifying their purification.[6]
This guide focuses on the critical final step: the efficient and clean removal of the Cbz group to unmask the amine for subsequent elaboration or to yield the final active pharmaceutical ingredient (API).
Mechanistic Pathways for Cbz Group Cleavage
The selection of a deprotection method is dictated by the substrate's overall functional group tolerance and the desired scale of the reaction. The three primary mechanistic pathways are catalytic hydrogenolysis, acidolysis, and catalytic transfer hydrogenation.
Catalytic Hydrogenolysis
This is the most common and often preferred method for Cbz deprotection due to its mild conditions and clean byproducts.[7] The process is a catalytic reduction typically employing palladium on carbon (Pd/C) as the catalyst and hydrogen gas (H₂) as the hydrogen source.[8]
Hydrogenolysis: The palladium catalyst facilitates the cleavage of the benzylic C-O bond of the carbamate. This reductive cleavage forms toluene and a highly unstable carbamic acid intermediate.
Decarboxylation: The carbamic acid spontaneously decomposes, releasing the free amine and carbon dioxide gas.[9]
This method is highly efficient but incompatible with other reducible functional groups such as alkenes, alkynes, nitro groups, and some sulfur-containing moieties.[7]
Catalytic Transfer Hydrogenation
A safer and often more convenient alternative to using flammable hydrogen gas, transfer hydrogenation utilizes a hydrogen donor molecule in solution.[10] Common hydrogen donors include ammonium formate (HCOONH₄), formic acid (HCOOH), cyclohexene, or hydrazine, which transfer hydrogen to the substrate mediated by the palladium catalyst.[4][11] This technique avoids the need for specialized high-pressure hydrogenation equipment and is readily scalable.[10] The mechanism is analogous to direct hydrogenolysis, with the donor molecule serving as the in-situ source of hydrogen.
Acid-Catalyzed Cleavage (Acidolysis)
For substrates containing functional groups that are sensitive to catalytic reduction (e.g., double bonds), strong acid-mediated deprotection provides a powerful, metal-free alternative.[4][12] Reagents such as hydrogen bromide in acetic acid (HBr/HOAc) or strong mineral acids like HCl are commonly used.[6][13]
The mechanism involves two stages:
Protonation: The carbamate oxygen is protonated by the strong acid.
Cleavage: The protonated intermediate undergoes cleavage, often via an SN2-type mechanism where the bromide ion attacks the benzylic carbon, releasing the carbamic acid, which then decarboxylates.[4]
While effective, this method is harsh and may not be suitable for substrates containing other acid-labile protecting groups or functionalities.
Comparative Analysis of Cbz Deprotection Conditions
The optimal conditions for Cbz deprotection of a 1,5-diazaspiro[3.5]nonane intermediate depend on the specific substitution pattern and the presence of other functional groups. The following table summarizes and compares the most common protocols.
Method
Reagents & Catalyst
Typical Solvent
Temperature
Advantages
Limitations & Considerations
Catalytic Hydrogenation
H₂ gas (1 atm to high pressure), 5-10% Pd/C catalyst (5-10 mol%)
MeOH, EtOH, EtOAc, THF
Room Temp. to 60 °C
Clean byproducts (toluene, CO₂), mild conditions, high yields.[14]
Requires hydrogenation apparatus; catalyst is flammable; incompatible with reducible groups (alkenes, alkynes, NO₂, some Ar-halides).[7]
No H₂ gas needed, rapid reactions, operationally simple, good for scale-up.[10][11]
Can be exothermic; formic acid is corrosive; potential for formylation of the product amine as a side reaction.
Acidolysis (Strong Acid)
33% HBr in Acetic Acid, or conc. HCl
Acetic Acid, Dioxane, MeOH
0 °C to Room Temp.
Metal-free, rapid, compatible with reducible groups, cost-effective.[12]
Harsh/corrosive reagents, not compatible with acid-sensitive groups (e.g., Boc, acetals), requires careful neutralization during workup.[4]
Lewis Acid Catalysis
AlCl₃ (1.5-3 eq.), TMSI
HFIP, CH₂Cl₂, MeCN
Room Temp.
Metal-free, can be selective in the presence of other sensitive groups.[6][7]
Stoichiometric amounts of Lewis acid required, can be moisture-sensitive, workup can be complex.
Visualization of Workflow and Decision Logic
To ensure procedural clarity and aid in the selection of an appropriate methodology, the following diagrams outline the general experimental workflow and a decision-making matrix.
Caption: General experimental workflow for Cbz deprotection.
Caption: Decision tree for selecting a Cbz deprotection method.
Detailed Experimental Protocols
The following protocols are representative procedures and should be optimized for the specific substrate.
Protocol 1: Catalytic Hydrogenation with Hydrogen Gas
This protocol is ideal for substrates lacking reducible functional groups.[7]
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
Inert gas (Nitrogen or Argon)
Celite®
Procedure:
Setup: In a flask suitable for hydrogenation, dissolve the Cbz-protected substrate in MeOH (approx. 0.1 M concentration).
Inerting: Add the Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric when dry. Handle with care.
Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with inert gas; repeat three times. Then, evacuate the flask and backfill with hydrogen gas (a balloon is often sufficient for small scale). Repeat this process three times.[3]
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
Filtration: Once complete, carefully purge the flask with inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with the reaction solvent.[7]
Isolation: Concentrate the filtrate under reduced pressure to yield the crude deprotected amine, which can be purified further if necessary.
Protocol 2: Catalytic Transfer Hydrogenation with Ammonium Formate
This method is a convenient alternative to using hydrogen gas.[7]
Setup: Dissolve the Cbz-protected substrate in MeOH in a round-bottom flask equipped with a stir bar and reflux condenser.
Reagent Addition: Add the 10% Pd/C catalyst, followed by the portion-wise addition of ammonium formate. Note: The reaction can be exothermic.
Reaction: Heat the mixture to a gentle reflux (typically 40-65 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
Filtration: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst. Rinse the pad with MeOH.[7]
Isolation: Concentrate the filtrate under reduced pressure. The crude product will contain ammonium salts, which can often be removed by partitioning between an organic solvent (e.g., CH₂Cl₂) and water, followed by purification of the organic layer.
Protocol 3: Acidolysis with HBr in Acetic Acid
This protocol is suitable for substrates that cannot tolerate reductive conditions.[6]
Setup: In a round-bottom flask, dissolve or suspend the Cbz-protected substrate in a minimal amount of glacial acetic acid (if needed) at 0 °C (ice bath).
Reagent Addition: Slowly add the solution of 33% HBr in acetic acid (typically 5-10 equivalents of HBr). Safety: Perform in a well-ventilated fume hood. HBr/HOAc is highly corrosive.
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.
Precipitation: Upon completion, add the reaction mixture dropwise to a vigorously stirred flask of cold diethyl ether. The product hydrobromide salt will typically precipitate.
Isolation: Collect the precipitated solid by filtration, wash thoroughly with diethyl ether to remove acetic acid and benzyl bromide, and dry under vacuum.
Neutralization (Optional): To obtain the free base, dissolve the HBr salt in water and basify carefully with a base like saturated NaHCO₃ or NaOH solution, followed by extraction with an appropriate organic solvent (e.g., CH₂Cl₂, EtOAc).
Troubleshooting and Field-Proven Insights
Problem
Potential Cause(s)
Recommended Solution(s)
Slow or Incomplete Reaction (Hydrogenolysis)
1. Poor catalyst activity (old or low-grade).[8] 2. Catalyst poisoning by sulfur or phosphorus impurities in the substrate.[15] 3. Insufficient hydrogen pressure or poor mixing.
1. Use fresh, high-quality Pd/C. 2. Increase catalyst loading. If poisoning is suspected, pre-treat the substrate with a scavenger or consider an alternative deprotection method (acidolysis).[15] 3. Ensure vigorous stirring and a positive hydrogen pressure.
Formation of Side Products
1. Over-reduction of other functional groups. 2. In transfer hydrogenation, N-formylation can occur. 3. In acidolysis, acid-labile groups may be cleaved.
1. Switch to a less reactive catalyst or use the acidolysis method. 2. Use ammonium formate instead of formic acid, or run the reaction at a lower temperature. 3. Screen alternative methods like Lewis acid-catalyzed deprotection.
Difficulty Filtering Catalyst
The Pd/C particles are too fine and pass through the filter medium.
Use a membrane filter (e.g., 0.45 µm PTFE) or a thicker pad of Celite®. Ensure the Celite pad is well-settled before filtration.
Low Yield after Workup
The deprotected amine product may be water-soluble, especially as a salt.
After extraction, back-extract the aqueous layer several times. For highly polar amines, consider salt formation and precipitation or specialized purification techniques like ion-exchange chromatography.
Conclusion
The deprotection of Cbz-protected 1,5-diazaspiro[3.5]nonane intermediates is a critical transformation that requires careful consideration of the overall molecular context. While catalytic hydrogenolysis remains the gold standard for its mildness and efficiency, transfer hydrogenation offers a safer and more scalable alternative. For substrates incompatible with reductive conditions, acid-mediated cleavage provides a robust, metal-free option. By understanding the underlying mechanisms and potential pitfalls associated with each method, researchers can confidently select and optimize conditions to efficiently access these valuable building blocks for drug discovery and development.
References
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
Proprep. (n.d.). How is the CBZ (carbobenzyloxy) protecting group used in peptide synthesis, and what advantages does it offer in organic chemistry?. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]
K. C. Nicolaou Research Group. (n.d.). Protecting Groups. Retrieved from [Link]
Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]
Horsley, P. A., Ruble, J. C., & Onuska, N. P. R. (2026). Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters, 17(1), 44-47. Retrieved from [Link]
Common Organic Chemistry. (n.d.). Cbz Deprotection Mechanism - Strong Acid. Retrieved from [Link]
Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. Retrieved from [Link]
ResearchGate. (2018). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. Retrieved from [Link]
Anwer, M. K., & Spatola, A. F. (1980). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Synthesis, 1980(11), 929-932.
Common Organic Chemistry. (n.d.). Cbz Deprotection (H2 + Pd/C). Retrieved from [Link]
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
Wang, X., et al. (n.d.). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Letters in Organic Chemistry. Retrieved from [Link]
D'Souza, D. J., & Muller, C. E. (2025). Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. Organic Letters. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
Mamedov, F. A., et al. (2025). One-pot three-component synthesis of azaspirononatriene derivatives. Scientific Reports. Retrieved from [Link]
ResearchGate. (2025). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Retrieved from [Link]
Google Patents. (n.d.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
Regioselective functionalization of 1,5-diazaspiro[3.5]nonane nitrogen atoms
Application Note: Regioselective Functionalization of 1,5-Diazaspiro[3.5]nonane Nitrogen Atoms Executive Summary The 1,5-diazaspiro[3.5]nonane scaffold represents a privileged structural motif in modern medicinal chemist...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Regioselective Functionalization of 1,5-Diazaspiro[3.5]nonane Nitrogen Atoms
Executive Summary
The 1,5-diazaspiro[3.5]nonane scaffold represents a privileged structural motif in modern medicinal chemistry, offering a rigid, sp3-rich framework that restricts conformational flexibility while improving solubility and metabolic stability compared to flat aromatic systems.
The core synthetic challenge lies in the regioselective differentiation of its two non-equivalent nitrogen atoms:
N1 (Azetidine Nitrogen): Located in the strained 4-membered ring.
N5 (Piperidine Nitrogen): Located in the 6-membered ring.
This guide articulates the mechanistic causality governing the reactivity of these centers and provides validated protocols for their selective functionalization. The central premise is that the piperidine nitrogen (N5) exhibits superior nucleophilicity and basicity under kinetic control, while the azetidine nitrogen (N1) requires orthogonal protection strategies or specific catalytic conditions to be targeted selectively.
Mechanistic Analysis: The "Tale of Two Nitrogens"
To achieve regioselectivity, one must understand the electronic and steric disparity between the two centers.
Feature
N5 (Piperidine Ring)
N1 (Azetidine Ring)
Implication for Selectivity
Ring Strain
Low (Chair conformation)
High (Puckered/Planar)
N1 lone pair has higher s-character, reducing nucleophilicity.
Basicity (pKa)
~11.0–11.2
~9.5–10.5
N5 protonates first; N5 is the stronger Lewis base.
Steric Access
Moderate (Chair equatorial)
High (Exposed, but strained)
N5 is generally the kinetic nucleophile for acylations/alkylations.
Hybridization
Classic sp3
Distorted sp3 (>90° angles)
N1 is less reactive toward "hard" electrophiles.
Scientific Insight: The decreased nucleophilicity of the azetidine nitrogen is attributed to the increased s-character of the nitrogen lone pair, a consequence of the ring strain (bond angles < 90°). Therefore, in a competition reaction with a limiting electrophile, N5 reacts preferentially.
Decision Framework (Graphviz)
The following decision tree outlines the logical flow for selecting the correct protocol based on the desired target.
Figure 1: Strategic workflow for regioselective functionalization based on nucleophilicity differences.
Experimental Protocols
Protocol A: Selective Functionalization of N5 (Piperidine)
Objective: Selectively acylate or alkylate the piperidine nitrogen in the presence of the free azetidine nitrogen.
Mechanism: Kinetic control.[1] The piperidine N acts as the "soft" and more accessible nucleophile.
Free Basing (In Situ): Suspend the dihydrochloride salt in anhydrous DCM (0.1 M) at 0°C under nitrogen. Add DIPEA (3.5 equiv) dropwise. Stir for 15 minutes to ensure complete liberation of the free diamine.
Note: The solution should become homogenous.
Controlled Addition: Dissolve the electrophile (0.95 equiv) in minimal DCM. Add this solution dropwise to the reaction mixture over 30 minutes at -78°C (or 0°C for less reactive electrophiles).
Critical: Slow addition prevents local high concentrations that could lead to bis-functionalization.
Reaction Monitoring: Stir at low temperature for 1 hour. Monitor by LC-MS.[2] You should see the mono-functionalized product (Major) and unreacted starting material. Bis-functionalized byproduct should be <5%.
Quench & Workup: Quench with saturated NaHCO3. Extract with DCM. Wash organic layer with brine, dry over Na2SO4.
Purification: Flash column chromatography (MeOH/DCM gradient). The mono-N5 product is typically less polar than the bis-product but more polar than the N1-isomer (if formed).
Validation Data (Typical):
Selectivity: >90:10 (N5:N1) for acyl chlorides at -78°C.
Protocol B: Selective Functionalization of N1 (Azetidine)
Objective: Functionalize the azetidine nitrogen.
Mechanism: Since N5 is more reactive, it must be "masked" first. The standard route uses N5-Boc protection, which is often commercially available or easily synthesized.
Reagents:
tert-Butyl 1,5-diazaspiro[3.5]nonane-5-carboxylate (Commercially available N5-Boc intermediate)
Alternatively: Synthesize via Protocol A using Boc2O (0.95 equiv).
Starting Material: Begin with the N5-Boc protected scaffold.
Why: This renders the piperidine nitrogen non-nucleophilic.
Functionalization: Dissolve N5-Boc intermediate in DMF or ACN. Add Base (e.g., Cs2CO3, 2.0 equiv). Add Electrophile (1.2 equiv). Heat to 50-80°C if necessary (Azetidine N is sluggish).
Deprotection (Optional): If the free N5 is required, treat the crude N1-functionalized intermediate with TFA/DCM (1:4) or HCl/Dioxane (4M) for 1 hour at RT.
Workup: Standard aqueous workup. For the deprotected amine, ensure the aqueous layer is basified (pH > 12) before extraction to recover the product.
Quality Control & Troubleshooting
NMR Differentiation:
Correct assignment of regiochemistry is vital. Use 1H-13C HMBC correlations.
Signal
N5-Substituted
N1-Substituted
H-2 (Azetidine CH2)
~3.4 ppm (Shift similar to parent)
~3.8 - 4.2 ppm (Downfield shift)
H-4/6 (Piperidine CH2)
~3.4 - 3.6 ppm (Downfield shift)
~2.8 ppm (Shift similar to parent)
13C Carbonyl (if Amide)
HMBC correlation to Piperidine CH2
HMBC correlation to Azetidine CH2
Common Pitfalls:
Bis-functionalization: Occurs if the electrophile is added too fast or in excess during Protocol A. Remedy: Use 0.9 equiv of electrophile and recycle starting material.
Wrong Isomer: If N1 functionalization is attempted without protecting N5, the reaction will almost invariably occur at N5.
References
Burkhard, J. A., Wagner, B., Fischer, H., & Carreira, E. M. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition, 47(24), 4512-4515. (Foundational work on spiro-ring strain and reactivity).
Application Note: 1,5-Diazaspiro[3.5]nonane as a High-Fsp³ Piperazine Bioisostere
This Application Note is designed to provide a comprehensive technical guide on utilizing 1,5-diazaspiro[3.5]nonane as a structural surrogate in medicinal chemistry. While the 2,7-diazaspiro[3.5]nonane isomer is the clas...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed to provide a comprehensive technical guide on utilizing 1,5-diazaspiro[3.5]nonane as a structural surrogate in medicinal chemistry.
While the 2,7-diazaspiro[3.5]nonane isomer is the classic geometric mimic of piperazine (linear 180° vector), the 1,5-diazaspiro[3.5]nonane isomer offers a distinct angular and contracted vector. This guide addresses the specific utility of the 1,5-isomer for exploring novel IP space, increasing
character, and restricting conformational flexibility in "kinked" binding pockets.
Part 1: Executive Summary & Structural Logic
The Bioisosteric Rationale
In modern drug discovery, replacing the ubiquitous piperazine ring is a common strategy to overcome metabolic liabilities (e.g., N-oxidation, reactive metabolite formation) and improve physicochemical properties.[1] Spirocyclic systems like 1,5-diazaspiro[3.5]nonane offer a "rigidified" alternative.
Unlike the planar, flexible piperazine, the 1,5-diazaspiro[3.5]nonane scaffold introduces:
Conformational Restriction: The spiro-fusion locks the relative orientation of the two nitrogen vectors, reducing the entropic penalty upon binding.
Increased
Fraction: The quaternary spiro-carbon adds three-dimensionality, often improving solubility (LLE) and reducing "flatland" limitations associated with nonspecific binding.
Vector Modulation:
Piperazine: ~180° (anti-conformer) or ~60° (syn-conformer).
1,5-Diazaspiro[3.5]nonane: Creates a proximal, angular vector (approx 109° projection from the spiro center), effectively acting as a contracted or "kinked" bioisostere. This is critical for fitting into binding pockets where the linear extension of piperazine causes steric clashes.
Structural Comparison (DOT Visualization)
The following diagram illustrates the geometric relationship between Piperazine and its spirocyclic surrogates.
Figure 1: Geometric comparison of Piperazine against Linear (2,7) and Angular (1,5) spirocyclic bioisosteres.[1][2]
Part 2: Physicochemical Profiling
When substituting piperazine with 1,5-diazaspiro[3.5]nonane, expect the following shifts in molecular properties.
Property
Piperazine
1,5-Diazaspiro[3.5]nonane
Impact on Drug Design
Basicity (pKa)
,
Azetidine Piperidine
The spiro-fusion and 4-membered ring lower the pKa of the secondary amine, potentially improving membrane permeability (less ionized at pH 7.4).
Lipophilicity (LogP)
Low (Hydrophilic)
Moderate
The addition of the spiro-carbon and methylene groups increases lipophilicity slightly, balancing permeability.
Metabolic Stability
Low (N-oxidation, Ring opening)
High
The quaternary spiro-carbon blocks oxidation at the -position. The strained azetidine ring is surprisingly robust in many ADME assays.
Vector Geometry
Linear / Flexible
Angular / Rigid
Critical: Use 1,5-isomer when the target requires a "turn" motif rather than a linear extension.
Part 3: Synthetic Protocols
Retrosynthetic Strategy
The synthesis of 1,5-diazaspiro[3.5]nonane derivatives often requires constructing the azetidine ring onto a functionalized piperidine precursor or utilizing a gem-functionalization strategy.
Note: Due to the specific numbering, 1,5-diazaspiro[3.5]nonane implies the nitrogen atoms are located at position 1 (azetidine) and position 5 (piperidine), both adjacent to the spiro carbon (C4). This forms a cyclic gem-diamine (aminal) derivative, which can be chemically sensitive.
If your target requires the stable, distal isomer, ensure you are not looking for 2,7-diazaspiro[3.5]nonane .
The protocol below assumes the usage of a commercially available N-protected scaffold (e.g., tert-butyl 1,5-diazaspiro[3.5]nonane-1-carboxylate) or its synthesis via cyclization.
Protocol: Buchwald-Hartwig Coupling of 1,5-Diazaspiro Scaffold
This protocol describes coupling the secondary amine of the spiro-cycle to an aryl halide (common in kinase inhibitor synthesis).
Deprotection (if required): Treat the intermediate with 4M HCl in Dioxane or TFA/DCM (1:1) at 0°C to remove the Boc group, yielding the free amine for further diversification.
Experimental Workflow Diagram
Figure 2: General workflow for incorporating the spiro-scaffold into a drug molecule.
Part 4: Critical Considerations & Self-Validation
Isomer Verification (Self-Validation Step)
Before initiating synthesis, verify the specific isomer required for your pharmacophore.
1,5-isomer: Proximal nitrogens (Angular). Mimics 1,2-diamines or 1,3-diamines with a rigid kink.
Validation: Run a 1H-NMR of your starting material. The 1,5-isomer will show distinct splitting patterns for the azetidine protons (
adjacent to N) versus the piperidine ring protons, with no symmetry compared to the potentially symmetric 2,7-isomer.
Handling Aminal Instability
If using the specific 1,5-diaza isomer where both nitrogens are attached to the spiro center (N-C-N), be aware of hydrolytic instability in highly acidic aqueous media.
Recommendation: Perform deprotection steps (Boc removal) in anhydrous conditions (e.g., HCl/Dioxane) rather than aqueous acid to prevent ring opening or formaldehyde extrusion.
References
PubChem. Compound Summary: tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (Isomer Comparison).[3] National Library of Medicine.[3] Available at: [Link][3]
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spirocyclic Piperidine Bioisosteres. Journal of Organic Chemistry. (Contextual grounding for spiro-synthesis).
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[4] (General principles of spiro-bioisosterism).
Google Patents. Spirocyclic compounds containing basic groups. (EP1942108B1).[5] Available at:
Application Notes & Protocols: A Scientist's Guide to Incorporating Spiro Scaffolds into G-Protein Coupled Receptor (GPCR) Ligands
Abstract G-Protein Coupled Receptors (GPCRs) remain one of the most successful target classes for modern therapeutics. However, the development of novel ligands with superior potency, selectivity, and pharmacokinetic pro...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
G-Protein Coupled Receptors (GPCRs) remain one of the most successful target classes for modern therapeutics. However, the development of novel ligands with superior potency, selectivity, and pharmacokinetic profiles necessitates a departure from traditional, often planar, chemical scaffolds. This guide provides a comprehensive overview of the strategic incorporation of spirocyclic scaffolds into GPCR ligands. We delve into the foundational principles of spirocycle-driven drug design, detailing how their inherent three-dimensionality can overcome common medicinal chemistry challenges. This document furnishes researchers with detailed, field-proven protocols for the synthesis of key spirocyclic building blocks and the subsequent pharmacological evaluation of novel ligands, ensuring a robust and efficient path from molecular design to functional characterization.
The Strategic Imperative for Three-Dimensionality: Why Spirocycles?
For decades, medicinal chemistry has been criticized for its tendency to explore a limited, two-dimensional chemical space, often referred to as "flatland". Spirocyclic scaffolds offer a compelling escape route. These structures, defined by two rings sharing a single quaternary carbon atom, introduce rigid, well-defined three-dimensional geometries into molecules.[1] This structural feature is not merely an aesthetic choice; it is a strategic tool to address fundamental challenges in drug discovery.
The primary advantages of incorporating spirocycles include:
Enhanced sp³ Character: A higher fraction of sp³-hybridized carbons (Fsp³) is a widely recognized indicator of successful clinical translation.[1] Spirocycles inherently increase the Fsp³ count, which often correlates with improved solubility, metabolic stability, and reduced off-target toxicity.[1][2]
Conformational Rigidity: By replacing flexible alkyl chains or planar rings, spirocycles lock the conformation of a ligand. This pre-organization can reduce the entropic penalty of binding to the receptor, leading to significant gains in potency and selectivity.[2][3]
Improved Physicochemical Properties: Strategic replacement of traditional motifs, like piperazine, with aza-spirocycles can lead to demonstrably better drug-like properties. For instance, 2,6-diazaspiro[3.3]heptane has been shown to be a superior bioisostere for piperazine, offering higher solubility, decreased lipophilicity, and enhanced metabolic stability.[2][4]
Novel Vectorial Exploration: The rigid, multi-directional nature of spirocycles allows substituents to project into new regions of the receptor's binding pocket, unlocking novel structure-activity relationships (SAR) that are inaccessible with flatter scaffolds.
Logical Workflow for Spiro-GPCR Ligand Development
The development process is an iterative cycle of design, synthesis, and testing. Each stage informs the next, guiding the optimization of the lead compound.
Caption: A workflow for the rational design and development of spirocyclic GPCR ligands.
Design Principles and Bioisosteric Strategies
The successful integration of a spiro scaffold is not a matter of simple substitution but of informed design. Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties to produce similar biological effects, is a cornerstone of this process.[5][6]
Key Bioisosteric Replacements
One of the most powerful applications of spirocycles is as bioisosteres for common, and often problematic, heterocyclic motifs in drug discovery.[7]
Common Motif
Spirocyclic Bioisostere
Rationale for Replacement & Key Advantages
Piperazine
2,6-Diazaspiro[3.3]heptane
Improved Physicochemical Profile: Lower lipophilicity (logD), higher aqueous solubility.[2][4] Metabolic Stability: The quaternary spiro-center blocks common sites of metabolism. Novel Exit Vectors: Provides distinct geometries for substituent placement compared to the chair/boat conformers of piperazine.
Cyclohexyl
Spiro[3.3]heptane
Reduced Lipophilicity: Introduction of a more compact, rigid scaffold can decrease logP. Conformational Definition: Eliminates the axial/equatorial ambiguity of substituted cyclohexanes.
tert-Butyl
3-Oxa-spiro[3.3]heptane
Solubility Enhancement: The introduction of an ether oxygen can improve aqueous solubility. Metabolic Resistance: The quaternary center is resistant to oxidative metabolism that can occur with tert-butyl groups.
The choice of a spirocyclic replacement should be guided by 3D structural information of the target GPCR, either from crystallography or high-fidelity homology models.[8][9] Docking studies can help visualize whether the rigid vectors of the spirocycle can position key pharmacophoric elements for optimal interaction with receptor residues.
The accessibility of spirocyclic building blocks has historically been a barrier to their widespread adoption. However, modern synthetic chemistry offers robust and scalable routes.[10][11] We present here a representative protocol for a key building block.
Protocol 1: Synthesis of N-Boc-2,6-diazaspiro[3.3]heptane
Rationale: This protocol describes the synthesis of a protected form of 2,6-diazaspiro[3.3]heptane, a valuable bioisostere for piperazine.[4] The Boc-protecting groups allow for selective functionalization of the two nitrogen atoms, making it a versatile intermediate for ligand synthesis.
Standard glassware for organic synthesis, inert atmosphere setup (N₂ or Ar), filtration apparatus, rotary evaporator.
Procedure:
Debenzylation (Hydrogenolysis):
a. To a solution of dibenzyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate (1.0 eq) in anhydrous MeOH, add 10% Pd/C (0.1 eq by weight).
b. Purge the reaction flask with hydrogen gas (H₂) and maintain the H₂ atmosphere (e.g., using a balloon) at room temperature.
c. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 4-12 hours).
d. Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional MeOH.
e. Concentrate the filtrate under reduced pressure to yield the crude diamine, which is used directly in the next step.
Self-Validation: Complete disappearance of the starting material spot on TLC and the emergence of a new, more polar spot corresponding to the free diamine confirms the reaction's success.
Boc Protection:
a. Dissolve the crude diamine from the previous step in anhydrous DCM.
b. Cool the solution to 0 °C in an ice bath.
c. Add triethylamine (2.2 eq) to the solution, followed by the dropwise addition of a solution of Di-tert-butyl dicarbonate (2.1 eq) in DCM.
d. Allow the reaction to warm to room temperature and stir for 16 hours.
e. Quench the reaction by adding saturated aqueous NaHCO₃ solution.
f. Separate the organic layer, and extract the aqueous layer with DCM (2x).
g. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
h. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure di-Boc protected product.
Self-Validation: The final product should show a single spot on TLC and have a mass spectrum corresponding to the expected molecular weight. ¹H NMR spectroscopy should confirm the presence of the Boc-protecting groups (characteristic peak around 1.4 ppm) and the spirocyclic core protons.
Pharmacological Evaluation: From Binding to Function
Once a library of spiro-ligands has been synthesized, a tiered approach to pharmacological testing is essential to determine their affinity, functional activity, and selectivity.
GPCR Signaling Overview
Upon activation by an agonist, a GPCR undergoes a conformational change, allowing it to engage a heterotrimeric G protein. This triggers the exchange of GDP for GTP on the Gα subunit, leading to its dissociation from the Gβγ dimer. Both components can then modulate downstream effectors, such as adenylyl cyclase (for Gs/Gi) or phospholipase C (for Gq/11), altering the concentration of second messengers like cAMP or inositol phosphates.[12]
Caption: A simplified signaling cascade for a Gq-coupled GPCR.
Protocol 2: Determining Ligand Affinity via NanoBRET™ Competition Binding Assay
Rationale: This protocol offers a powerful, real-time method to measure ligand binding in live cells, avoiding the need for radioactivity.[13][14] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged GPCR and a fluorescently labeled tracer ligand. Unlabeled test compounds compete with the tracer, causing a decrease in the BRET signal.
Materials:
HEK293 cells transiently or stably expressing the GPCR of interest tagged with N-terminal NanoLuc® luciferase.
Fluorescent tracer ligand specific for the target GPCR.
Cell Preparation:
a. Harvest and resuspend NanoLuc®-GPCR expressing HEK293 cells in Opti-MEM to the desired density (e.g., 2 x 10⁵ cells/mL).
b. Plate the cells into the wells of the white assay plate.
Compound and Tracer Preparation:
a. Prepare a serial dilution of the unlabeled spirocyclic test compound in Opti-MEM at 2x the final desired concentration.
b. Prepare the fluorescent tracer ligand in Opti-MEM at 2x its predetermined optimal concentration (typically at its K_D value).
Assay Execution:
a. Add the unlabeled test compound dilutions to the appropriate wells. Include wells for "no competitor" (vehicle control) and "high competitor" (a known saturating ligand) controls.
b. Add the fluorescent tracer to all wells.
c. Incubate the plate at 37°C, 5% CO₂ for a period sufficient to reach binding equilibrium (e.g., 60-120 minutes).
d. Prepare the Nano-Glo® substrate according to the manufacturer's instructions and add it to all wells.
e. Incubate for 3-5 minutes at room temperature, protected from light.
Data Acquisition and Analysis:
a. Read the plate on a BRET-capable luminometer, measuring both donor and acceptor emission.
b. Calculate the raw BRET ratio for each well (Acceptor Emission / Donor Emission).
c. Normalize the data: Set the average BRET ratio from the vehicle control wells to 100% and the average from the "high competitor" wells to 0%.
d. Plot the normalized BRET signal against the log concentration of the test compound.
e. Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value.
f. Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [Tracer]/K_D_tracer).
Self-Validation: A robust assay will show a clear dose-dependent decrease in the BRET signal with a high signal-to-background ratio. The positive control (known ligand) should yield its expected Kᵢ value.
Protocol 3: Measuring Gq-Coupled GPCR Activation via IP-One HTRF® Assay
Rationale: For Gq-coupled receptors, agonist binding stimulates Phospholipase C (PLC), leading to the accumulation of inositol monophosphate (IP₁), a stable downstream metabolite of IP₃. This assay quantitatively measures IP₁ accumulation using Homogeneous Time-Resolved Fluorescence (HTRF®), a highly sensitive FRET-based technology.[15]
Spirocyclic test compounds (potential agonists or antagonists).
Known reference agonist and antagonist for the target GPCR.
Assay buffer and cell stimulation buffer provided with the kit.
HTRF-compatible microplate reader.
Procedure:
Cell Plating: Plate cells in the appropriate assay plate and culture overnight to allow for adherence.
Agonist Mode:
a. Prepare serial dilutions of the spirocyclic test compounds (potential agonists) in the stimulation buffer.
b. Remove cell culture medium and add the compound dilutions to the cells. Include a vehicle control and a reference agonist control.
c. Incubate for the optimized stimulation time (e.g., 30-60 minutes) at 37°C.
Antagonist Mode:
a. Pre-incubate the cells with serial dilutions of the spirocyclic test compounds (potential antagonists) for 15-30 minutes.
b. Add the reference agonist at its EC₈₀ concentration to all wells (except the negative control) and incubate for the optimized stimulation time.
IP₁ Detection:
a. Following stimulation, lyse the cells by adding the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) diluted in the lysis buffer.
b. Incubate for 60 minutes at room temperature, protected from light.
Data Acquisition and Analysis:
a. Read the plate on an HTRF reader, measuring emission at 665 nm (FRET signal) and 620 nm (cryptate signal).
b. Calculate the HTRF ratio (665nm / 620nm) * 10,000 for each well.
c. For Agonist Mode: Plot the HTRF ratio against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and E_max (efficacy) values.
d. For Antagonist Mode: Plot the HTRF ratio against the log concentration of the test compound. Fit the data to an inhibitory sigmoidal dose-response curve to determine the IC₅₀. Calculate the antagonist affinity (K_b) using the Gaddum equation.
Self-Validation: The reference agonist should produce a robust, dose-dependent increase in the HTRF signal with an EC₅₀ value consistent with literature. In antagonist mode, the reference antagonist should completely block the agonist-induced signal.
Conclusion and Future Outlook
The incorporation of spirocyclic scaffolds represents a paradigm shift in GPCR ligand design, moving beyond the confines of "flatland" chemistry to embrace the three-dimensional nature of receptor-ligand interactions.[4] The rigidity, novel exit vectors, and favorable physicochemical properties imparted by these scaffolds provide a powerful toolkit for overcoming long-standing challenges in drug discovery, such as improving selectivity and metabolic stability.[16][17] The protocols detailed herein provide a validated framework for the synthesis and pharmacological characterization of these promising molecules. As synthetic methodologies become more accessible and our understanding of GPCR structural biology deepens, the strategic use of spirocycles will undoubtedly continue to accelerate the development of the next generation of safer and more effective GPCR-targeted therapeutics.
References
Guo, D., Mulder-Krieger, T., IJzerman, A. P., & Heitman, L. H. (2016). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. Purinergic Signal, 12(1), 115–126.
Brown, J., McCoy, M., & Lopex, P. (2008). A 1536-well [(35)S]GTPgammaS scintillation proximity binding assay for ultra-high-throughput screening of an orphan galphai-coupled GPCR. Assay and Drug Development Technologies, 6(3), 327–337.
Zhang, R., & Xie, X. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology, 12, 796321.
Stoddart, L. A., Johnstone, E. K. M., Wheal, A. J., Goulding, J., Robers, M. B., Machleidt, T., ... & Hill, S. J. (2015). Application of BRET to monitor ligand binding to GPCRs.
SpiroChem.
Katritch, V., Jaakola, V. P., Lane, J. R., Lin, J., IJzerman, A. P., Yeager, M., ... & Stevens, R. C. (2010). GPCR 3D homology models for Ligand Screening: Lessons Learned from Blind Predictions of Adenosine A2a Receptor complex.
BenchChem. (2025). Application Notes and Protocols for Measuring the Binding Affinity of Novel Compounds to G-Protein Coupled Receptors. BenchChem.
Cheloha, R. W., Gardner, M. K., & Gellman, S. H. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology, 2268, 183–198.
Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Multispan, Inc.
Cottet, M., Faklaris, O., Maurel, D., Scholler, P., Doumazane, E., Trinquet, E., ... & Pin, J. P. (2012). BRET and Time-resolved FRET strategy to study GPCR oligomerization: from cell lines toward native tissues. Frontiers in Endocrinology, 3, 92.
Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O'Sullivan, T. J., Di, L., ... & Kormos, B. L. (2021). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Medicinal Chemistry.
Viscopharm. (2024). Illuminating GPCR Research: FRET and BRET-Based Sensors Shed Light on Cellular Signaling. Viscopharm.
Maurel, D., Comps-Agrar, L., Brock, C., Rives, M. L., Bourrier, E., Ayoub, M. A., ... & Pin, J. P. (2012). BRET and Time-resolved FRET strategy to study GPCR oligomerization: from cell lines toward native tissues. Frontiers in Endocrinology, 3, 92.
G-Protein-Coupled Receptor Screening Assays: Methods and Protocols. (2025).
Williams, C. (2012). Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand.
Weill Cornell Medical College. (2013). Researchers Solve the 3D Crystal Structure of One of the Most Important Human Proteins. Weill Cornell Medicine Newsroom.
Moro, S., Spalluto, G., Jacobson, K. A., & Federico, S. (2005). Demystifying the three dimensional structure of G protein-coupled receptors (GPCRs) with the aid of molecular modeling. Journal of Medicinal Chemistry, 48(13), 4265–4278.
Bissantz, C., Bernard, P., Hibert, M., & Rognan, D. (2004). G protein-coupled receptors: In silico drug discovery in 3D. Proceedings of the National Academy of Sciences, 101(31), 11251–11256.
Balhuizen, A., Le-Dévédec, S. E., Abdel-Ala, A. M., Niclaes, L., Oliveira, M. I., van den Bor, J., ... & Smit, M. J. (2021). A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions. International Journal of Molecular Sciences, 22(11), 5871.
Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology, 303(9), C903–C913.
Denis, C., Sauliere, A., Galandrin, S., Senard, J. M., & Gales, C. (2012). Probing heterotrimeric G protein activation: applications to biased ligands. Current Pharmaceutical Design, 18(2), 128–144.
Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology.
Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., ... & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368.
Kil, D., & Kim, S. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI.
Scintillation Proximity Assays in High-Throughput Screening. (2025).
BLDpharm. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
Promega Corpor
Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., ... & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry.
Bond, A., Glennon, R. A., Dukat, M., & Westkaemper, R. B. (1998). Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding. Journal of Medicinal Chemistry, 41(26), 5163–5167.
Caron, J., & Rochais, C. (2020). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 15(1), 1-5.
O'Dowd, B. F., Ji, X., Al-Hosaini, K., & George, S. R. (2014). Novel Screening Assay for the Selective Detection of G-Protein-Coupled Receptor Heteromer Signaling. ACS Chemical Biology, 9(1), 88–95.
Oreate AI. (2026). Unlocking the Potential of Spirocycles in Medicinal Chemistry.
Cichero, E., Fossa, P., Cilia, A., Matucci, R., Pilli, E., & Ghelardini, C. (2012). A novel spirocyclic tropanyl-Δ²-isoxazoline derivative enhances citalopram and paroxetine binding to serotonin transporters as well as serotonin uptake. Bioorganic & Medicinal Chemistry Letters, 22(21), 6668–6671.
Barreiro, E. J., Fraga, C. A. M., & Lages, A. S. (2002).
Gaikwad, P. L., Gandhi, P. S., Jagdale, D. M., & Kadam, V. J. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4).
Patsnap. (2025). What is the role of bioisosterism in drug design?
Krasavin, M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(1), 373.
El-Sayed, N. N. E., Al-Hussain, S. A., El-Azab, A. S., & El-Tahir, K. E. H. (2021). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. RSC Advances, 11(57), 36130–36146.
Winge, T., Schepmann, D., & Wünsch, B. (2024). Synthesis and structure-affinity relationships of spirocyclic σ1 receptor ligands with tetrahydropyran scaffold. European Journal of Medicinal Chemistry, 281, 117247.
Design and synthesis of spirocyclic ligands of glucorticoid receptors. (n.d.).
Amata, E., Marrazzo, A., Cilia, A., Tringali, G., & Prezzavento, O. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(11), 3298.
Kooistra, A. J., Leurs, R., de Esch, I. J. P., & de Graaf, C. (2018). Recent Advances in Structure-Based Drug Design Targeting Class A G Protein-Coupled Receptors Utilizing Crystal Structures and Computational Simulations. Journal of Medicinal Chemistry, 61(17), 7293–7332.
Sommerville, R., Rosenberg, H. E., & Crooks, P. A. (1985). Synthesis and pharmacological evaluation of aromatic dihydroxylated spiro[indan-1,3'-pyrrolidine] and spiro[indan-2,2'-pyrrolidine] derivatives. Journal of Pharmaceutical Sciences, 74(5), 553–555.
Singh, G., & Singh, V. (2012). Selected Synthetic Strategies to Spirocyclics. Synlett, 23(11), 1567–1588.
Introduction: The Strategic Value of Diazaspiro[3.5]nonanes in Drug Discovery
An Application Note and Protocol for the Scale-Up Synthesis of Diazaspiro[3.5]nonane Building Blocks Spirocyclic scaffolds have emerged as privileged structures in modern medicinal chemistry, offering a distinct three-di...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol for the Scale-Up Synthesis of Diazaspiro[3.5]nonane Building Blocks
Spirocyclic scaffolds have emerged as privileged structures in modern medicinal chemistry, offering a distinct three-dimensional architecture that can lead to improved pharmacological properties. Among these, diazaspiro[3.5]nonanes are particularly valuable building blocks. Comprising a four-membered azetidine ring fused to a six-membered piperidine ring through a shared quaternary carbon, this framework provides a rigid conformational constraint. This rigidity can enhance binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. Furthermore, the distinct chemical environments of the two nitrogen atoms—one in the strained azetidine ring and the other in the piperidine ring—allow for selective functionalization, making diazaspiro[3.5]nonanes versatile scaffolds for creating diverse compound libraries.
This guide provides a detailed, scalable synthetic protocol for producing orthogonally protected 1,7-diazaspiro[3.5]nonane derivatives, focusing on methods amenable to kilogram-scale production for drug development campaigns.
Core Synthetic Strategy: Building the Spirocyclic Core
The construction of the diazaspiro[3.5]nonane core on a large scale presents several challenges, including ring strain in the azetidine moiety and the need for high-yielding, robust reactions. A common and effective strategy begins with a readily available piperidine-based starting material, such as 4-piperidone. The azetidine ring is then constructed onto the piperidine core. A multi-step synthesis starting from 1-benzoyl-4-piperidone offers a reliable and scalable pathway.[1] This method involves the formation of a key diol intermediate, which is then tosylated and cyclized to form the spiro-azetidine ring.
A crucial aspect of this strategy is the use of protecting groups to manage the reactivity of the two amine functionalities. The choice of protecting groups is paramount for the subsequent utility of the building block, enabling selective derivatization of either nitrogen atom.
Orthogonal Protection: A Gateway to Chemical Diversity
The power of diazaspiro[3.5]nonane scaffolds lies in the ability to functionalize the two nitrogens independently. This is achieved through an orthogonal protecting group strategy, where two different protecting groups are used that can be removed under distinct conditions.[2]
Boc (tert-butoxycarbonyl) Group: This is one of the most common amine protecting groups in industrial synthesis.[3] It is typically installed using di-tert-butyl dicarbonate (Boc₂O) and is stable to a wide range of reaction conditions. Its key advantage is its facile removal under mild acidic conditions (e.g., trifluoroacetic acid (TFA) or HCl in an organic solvent), which leaves many other functional groups intact.[3]
Cbz (Carboxybenzyl) or Bn (Benzyl) Group: Often used to protect the more sterically accessible piperidine nitrogen, the Cbz or Bn group is stable to the acidic conditions used to remove Boc groups. It is typically removed via catalytic hydrogenation (e.g., using palladium on carbon, Pd/C, and H₂ gas), a clean and efficient method suitable for large-scale reactions.[4]
This Boc/Cbz or Boc/Bn protection scheme allows for selective deprotection and subsequent elaboration at either the N1 (azetidine) or N7 (piperidine) position, providing access to a wide array of derivatives from a single, common intermediate.
Visualizing the Synthetic Workflow
The following diagram outlines the key transformations in the scalable synthesis of an orthogonally protected 1,7-diazaspiro[3.5]nonane building block.
Caption: Synthetic workflow for N1-Boc-1,7-diazaspiro[3.5]nonane.
Detailed Scale-Up Protocol
This protocol is adapted from a reported industrial synthesis method.[1] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
PART 1: Synthesis of 1-Benzoyl-1,7-diazaspiro[3.5]nonan-2-one (Compound 5)
Step 1: Knoevenagel Condensation
Reaction Setup: To a reactor charged with ethanol (6.5 L), add 1-benzoyl-4-piperidone (Compound 1, 1.0 kg, 4.92 mol) and ammonium acetate (0.72 kg, 9.34 mol). Heat the mixture to 80°C.
Reaction: Maintain the reaction at reflux for 4-6 hours, monitoring for completion by HPLC or TLC.
Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure. The resulting crude product (Compound 2) is typically carried forward without further purification.
Step 2: Reduction to Diol
Reaction Setup: Dissolve the crude Compound 2 in tetrahydrofuran (THF, 8 L) and cool the solution to 0°C in an ice bath.
Reagent Addition: Add lithium borohydride (LiBH₄, 0.13 kg, 5.90 mol) portion-wise, ensuring the internal temperature does not exceed 10°C.
Reaction: After the addition is complete, warm the mixture to 70°C and stir for 2-3 hours until the reaction is complete (monitored by HPLC/TLC).
Workup: Cool the reaction to 0°C and carefully quench by the slow addition of water (1 L). Concentrate the mixture under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 5 L). The combined organic layers contain the crude diol (Compound 3).
Step 3: Ditosylation
Reaction Setup: Dissolve the crude diol (Compound 3) in dichloromethane (DCM, 10 L). Add triethylamine (TEA, 1.0 kg, 9.84 mol).
Reagent Addition: Cool the solution to 0°C and add p-toluenesulfonyl chloride (p-TsCl, 1.88 kg, 9.84 mol) portion-wise.
Reaction: Allow the reaction to warm to room temperature and stir overnight.
Workup: Quench the reaction with water (5 L). Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate and concentrate to yield the crude ditosylate (Compound 4).
Step 4: Cyclization
Reaction Setup: Dissolve the crude ditosylate (Compound 4) in acetonitrile (15 L) and add cesium carbonate (Cs₂CO₃, 3.2 kg, 9.84 mol).
Reaction: Heat the mixture to reflux and stir for 12-18 hours until cyclization is complete.
Workup: Cool the mixture, filter off the solids, and concentrate the filtrate under reduced pressure. The residue is purified by slurry in a suitable solvent (e.g., methyl tert-butyl ether, MTBE) to yield the spiro-lactam (Compound 5).
PART 2: Synthesis of tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate (Final Product 8)
Step 5: Lactam Reduction
Reaction Setup: To a suspension of magnesium turnings (0.36 kg, 14.8 mol) in methanol (10 L), add the spiro-lactam (Compound 5, ~4.92 mol theoretical) from the previous step.
Reaction: Heat the mixture to reflux and stir vigorously. The reaction is exothermic and should be controlled carefully. Stir for 4-6 hours.
Workup: Cool the reaction and quench carefully with aqueous ammonium chloride solution. Filter the mixture and extract the filtrate with DCM. Concentrate the organic phase to yield the reduced spirocycle (Compound 6).
Step 6: Boc Protection
Reaction Setup: Dissolve the crude amine (Compound 6) in DCM (10 L).
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.18 kg, 5.41 mol) and stir at room temperature overnight.
Workup: Wash the reaction mixture with water and brine. Dry the organic layer and concentrate to give the N-Boc, N'-benzoyl protected intermediate (Compound 7).
Step 7: Benzoyl Deprotection
Reaction Setup: Dissolve the intermediate (Compound 7) in methanol (10 L). Transfer the solution to a hydrogenation reactor.
Reaction: Add 10% Palladium on Carbon (Pd/C, ~5 wt%). Pressurize the reactor with hydrogen gas (H₂, 50-60 psi) and stir at room temperature until the deprotection is complete (typically 12-24 hours).
Workup: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by crystallization or column chromatography to yield the final product, tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate (Compound 8).
Quantitative Data Summary
The following table provides an overview of the key parameters for the described synthetic route. Yields are representative and may vary based on scale and optimization.
Step
Reaction
Key Reagents
Solvent
Temp.
Time (h)
Typical Yield
Purity (HPLC)
1
Knoevenagel
Ethyl Malonate, NH₄OAc
Ethanol
80°C
4-6
>95% (crude)
-
2
Reduction
LiBH₄
THF
70°C
2-3
Quantitative (crude)
-
3
Tosylation
p-TsCl, TEA
DCM
RT
12-16
>90% (crude)
-
4
Cyclization
Cs₂CO₃
Acetonitrile
Reflux
12-18
75-85% over 4 steps
>95%
5
Reduction
Mg
Methanol
Reflux
4-6
80-90%
>95%
6
Boc Protection
Boc₂O
DCM
RT
12
>95%
>98%
7
Deprotection
H₂, Pd/C
Methanol
RT
12-24
90-95%
>99%
Analytical Characterization
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential to confirm the structure of intermediates and the final product. The formation of the spirocyclic core results in a characteristic shift for the quaternary spiro-carbon around 35-45 ppm in the ¹³C NMR spectrum.
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is used to monitor reaction progress and confirm the molecular weight of the desired products at each stage.
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., C18) and mobile phase is used to determine the purity of the final product and key intermediates.
Conclusion
The protocol detailed above provides a robust and scalable pathway to N-Boc-1,7-diazaspiro[3.5]nonane, a highly valuable building block for drug discovery. The orthogonal protection strategy enables chemists to selectively functionalize the scaffold, facilitating the rapid exploration of chemical space around this privileged core. By employing readily available starting materials and scalable reaction conditions, this approach is well-suited for the large-scale production required to support extensive medicinal chemistry programs.
References
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. Available at: [Link]
Wuts, P. G. M. (n.d.). Protecting groups. Wiley Online Library. Available at: [Link]
ResearchGate. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Available at: [Link]
Google Patents. (n.d.). CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
Neliti. (n.d.). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Available at: [Link]
Lin, P. K. T., et al. (2015). A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. ResearchGate. Available at: [Link]
ResearchGate. (n.d.). A Straightforward and Efficiently Scaleable Synthesis of Novel Racemic 4-Substituted-2,8-diazaspiro[4.5]decan-1-one Derivatives. Available at: [Link]
Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
Google Patents. (n.d.). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
Miyanaga, A., & Katsuyama, Y. (2026). Protecting Group Strategies in Natural Product Biosynthesis. Journal of Natural Products. Available at: [Link]
Technical Support Center: Purification of Polar Spirocyclic Diamine Intermediates
Welcome to the technical support center for the purification of polar spirocyclic diamine intermediates. This guide is designed for researchers, scientists, and drug development professionals, offering practical troubles...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of polar spirocyclic diamine intermediates. This guide is designed for researchers, scientists, and drug development professionals, offering practical troubleshooting advice and answers to frequently asked questions. The unique structural features of spirocyclic diamines—namely their inherent polarity and three-dimensional architecture—often present significant purification challenges.[1][2][3][4] This resource aims to provide in-depth, experience-driven solutions to overcome these obstacles.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.
Problem 1: My polar spirocyclic diamine streaks badly on normal-phase silica gel chromatography, even with highly polar mobile phases.
Detailed Answer:
Streaking on silica gel is a common issue when dealing with polar and basic compounds like diamines.[5] This phenomenon is primarily due to strong, non-ideal interactions between the basic amine functional groups and the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to poor separation, broad peaks, and low recovery.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for streaking on silica gel.
Solutions and Scientific Rationale:
Mobile Phase Modification:
Addition of a Base: Incorporating a small percentage of a basic modifier, such as ammonium hydroxide (NH4OH) or triethylamine (Et3N), into the mobile phase is often the first and most effective solution.[5][6] These bases will deprotonate the acidic silanol groups, minimizing the strong ionic interactions with your basic diamine and allowing for more uniform elution.
Highly Aqueous Systems: For extremely polar compounds, a highly aqueous mobile phase may be necessary.[6]
Alternative Stationary Phases:
Alumina: Basic or neutral alumina can be a good alternative to silica for the purification of basic compounds.[5]
Amine-Functionalized Silica: This stationary phase has amine groups bonded to the silica surface, which shields the acidic silanol groups and provides a more inert surface for the separation of basic compounds.
Reversed-Phase Chromatography (C18): If your compound has sufficient hydrophobic character, reversed-phase chromatography can be an excellent option.[5] For highly polar compounds that may not retain well on traditional C18 columns, consider polar-endcapped C18 columns or Hydrophilic Interaction Liquid Chromatography (HILIC).[7][8][9][10]
Problem 2: My polar spirocyclic diamine is difficult to recrystallize and often "oils out."
Detailed Answer:
"Oiling out" during recrystallization is a common problem, especially with polar compounds that may have strong intermolecular interactions or a melting point lower than the boiling point of the solvent.[11] The goal is to find a solvent system where the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[12]
Troubleshooting Steps for Recrystallization:
Issue
Potential Cause
Solution
Scientific Rationale
Oiling Out
The compound's melting point is below the solvent's boiling point.
Add a small amount of a "poorer" solvent (one in which the compound is less soluble) to the hot solution until it becomes slightly cloudy, then reheat to clarify.
This creates a mixed solvent system with a lower effective boiling point and modifies the solubility profile to favor crystallization over oiling out.[11]
No Crystal Formation
The solution is not supersaturated, or nucleation is inhibited.
1. Scratch the inside of the flask with a glass rod. 2. Add a seed crystal of the pure compound. 3. Cool the solution very slowly.[11][12]
These techniques provide a surface for crystal nucleation and growth. Slow cooling allows for the formation of larger, purer crystals.[12]
Poor Recovery
The compound has significant solubility in the cold solvent.
1. Use a minimal amount of hot solvent to dissolve the compound. 2. Cool the solution in an ice bath after it has reached room temperature.[13]
Minimizing the solvent volume ensures the solution becomes supersaturated upon cooling, maximizing the yield of recrystallized product.
Problem 3: I'm losing a significant amount of my compound during acid-base extraction.
Detailed Answer:
Acid-base extraction is a powerful technique for purifying amines by converting them into their water-soluble salt forms.[14][15][16] However, incomplete protonation or deprotonation, or partitioning of the free base into the aqueous layer can lead to yield loss.
Key Considerations for Efficient Acid-Base Extraction:
pH Adjustment: Ensure the pH of the aqueous layer is sufficiently acidic (typically pH < 2) to fully protonate the diamine and drive it into the aqueous phase.[17] Conversely, when regenerating the free base, ensure the pH is sufficiently basic (typically pH > 10) to fully deprotonate the ammonium salt.[16][17]
Multiple Extractions: Performing multiple extractions with smaller volumes of the aqueous acid or base is more efficient than a single extraction with a large volume.[14]
Solvent Choice: The choice of organic solvent is crucial. It should be immiscible with water and have a low solubility for your amine salt.[15]
Step-by-Step Protocol for Acid-Base Extraction of a Diamine:
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or diethyl ether).[15]
Transfer the solution to a separatory funnel and add an acidic aqueous solution (e.g., 1M HCl).[14]
Shake the funnel vigorously, venting frequently to release any pressure.
Allow the layers to separate and drain the aqueous layer (containing the protonated diamine salt) into a clean flask.
Repeat the extraction of the organic layer with fresh acidic solution 1-2 more times.
Combine the aqueous extracts and cool in an ice bath.
Slowly add a basic solution (e.g., 1M NaOH) with stirring until the solution is strongly basic (check with pH paper).[16][17]
The neutral diamine should precipitate out or form an organic layer.
Extract the free diamine back into an organic solvent.
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate to obtain the purified diamine.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best way to remove highly polar, water-soluble impurities?
A1: If your spirocyclic diamine has some degree of hydrophobicity, a carefully executed acid-base extraction is often the most effective method to remove polar, non-basic impurities. For separating your polar diamine from other polar basic impurities, chromatographic techniques like HILIC or ion-exchange chromatography are often necessary.[7][8][9]
Q2: Can I use salt formation and recrystallization as a primary purification method?
A2: Absolutely. Forming a salt of your diamine, such as a hydrochloride or tartrate salt, can significantly alter its solubility and crystallinity.[14][18] Many amine salts are crystalline solids that are readily purified by recrystallization from a suitable solvent system.[18] This is a classic and highly effective purification strategy.[19] The free base can then be regenerated by treatment with a base.[17][18]
Q3: Are there any "greener" alternatives to traditional chromatography solvents?
A3: Yes, there is a growing emphasis on sustainable chemistry. Supercritical Fluid Chromatography (SFC) is an excellent alternative that uses compressed carbon dioxide as the primary mobile phase, significantly reducing organic solvent consumption.[20] HILIC can also be considered a greener alternative as it often uses less toxic solvents like acetonitrile and water compared to the chlorinated solvents sometimes used in normal-phase chromatography.[8]
Q4: How can I confirm the purity of my final product?
A4: A combination of techniques is recommended for robust purity assessment:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any residual impurities.
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): Coupled with a mass spectrometer (MS) to detect and quantify impurities with high sensitivity.
Melting Point Analysis: A sharp and narrow melting point range is indicative of high purity.[13]
References
Amine and HCl - salt formation reaction. (2022). YouTube.
In the context of 2,7-diazaspiro[3.5]nonane , "regioisomerism" typically refers to one of two distinct challenges faced by medicinal chemists:
Functionalization Selectivity (The Primary Issue): Differentiating the reactivities of the azetidine nitrogen (N2 ) and the piperidine nitrogen (N7 ) when starting from the free diamine or a symmetric precursor.
Scaffold Isomerism (The Structural Issue): Distinguishing the 2,7-diazaspiro[3.5]nonane core from its structural isomer, 2,6-diazaspiro[3.5]nonane , which may arise from ambiguous cyclization routes or impure commercial batches.
This guide prioritizes Functionalization Selectivity , as this is the most frequent bottleneck in SAR (Structure-Activity Relationship) exploration.
The Reactivity Landscape: N2 vs. N7
To resolve isomers, you must understand the electronic and steric bias of the core.
Feature
N2 (Azetidine Nitrogen)
N7 (Piperidine Nitrogen)
Implication
Ring Size
4-membered (Strained)
6-membered (Chair)
N7 is generally more stable.
Basicity (pKa)
Lower (~9.5 - 10.0)
Higher (~10.5 - 11.0)
N7 protonates first.
Nucleophilicity
Moderate
High
N7 alkylates/acylates first.
Steric Access
Less hindered (Planar-ish)
More hindered (Axial/Eq)
Bulky electrophiles may favor N2 occasionally, but N7 dominance is standard.
*Note: pKa values are approximate and solvent-dependent, but the relative delta (
pKa 1) is the critical operational parameter.
Troubleshooting Guides & FAQs
Module A: Selective Functionalization (Creating the "Right" Isomer)
Q: I have the 2,7-diazaspiro[3.5]nonane dihydrochloride salt. I tried to mono-Boc protect it using 1.0 equivalent of Boc₂O, but I got a mixture of N2-Boc, N7-Boc, and bis-Boc. How do I get selectivity?
A: You must exploit the nucleophilicity gradient at low temperatures.
The piperidine nitrogen (N7) is inherently more nucleophilic. To maximize selectivity for the N7-Boc product (often the desired intermediate to leave the unique azetidine free for library generation), follow this kinetic control protocol:
Dissolution: Suspend the dihydrochloride salt in MeOH or DCM.
Base Control: Add exactly 2.0 equivalents of DIPEA (Diisopropylethylamine) to liberate the free base in situ. Crucial: Do not use a large excess of base yet.
Temperature: Cool the reaction to -78 °C (or -40 °C if solubility is poor).
Addition: Add Boc₂O (0.95 equiv) dissolved in DCM dropwise over 1 hour.
Mechanism: At low temperature, the more nucleophilic N7 reacts preferentially. The slight deficit of Boc₂O prevents bis-protection.
Workup: Warm to RT. Wash with dilute citric acid (pH 4-5). The bis-Boc is neutral/lipophilic; the mono-Boc is protonatable.
Outcome: The aqueous layer contains the mono-Boc (and unreacted starting material). Basify the aqueous layer and extract to isolate the mono-amine.
Q: I need the N2-Boc isomer (free piperidine), but the reaction favors N7. How do I invert this selectivity?
A: You cannot easily invert the nucleophilicity. You must use an "Orthogonal Deprotection" strategy.
Directly targeting N2 with an electrophile in the presence of free N7 is thermodynamically unfavorable. Instead, use a Transient Protection workflow.
Protocol 2: The "Benzyl-Flip" Strategy
Reductive Amination (N7): React the free diamine with Benzaldehyde (1.0 equiv) and NaBH(OAc)₃. The more nucleophilic N7 selectively forms the N7-Benzyl derivative.
Protection (N2): React the resulting N7-Bn intermediate with Boc₂O. Since N7 is tertiary (blocked), Boc goes to N2.
Deprotection (N7): Hydrogenate (H₂, Pd/C) to remove the Benzyl group.
Result: Pure N2-Boc-2,7-diazaspiro[3.5]nonane .
Module B: Separation & Purification (Resolving the Mixture)
Q: My reaction yielded a mixture of regioisomers (N2-substituted vs. N7-substituted). They co-elute on standard silica. How do I separate them?
A: Standard silica is often insufficient due to tailing. Switch to Amine-Functionalized Silica or pH-Modified Mobile Phases.
Troubleshooting Checklist:
TLC Tactic: Do not use pure MeOH/DCM. Use DCM : MeOH : NH₄OH (90:9:1) . If spots are still close, try DCM : 7N NH₃ in MeOH .
Crystallization: Many spiro-regioisomers have vastly different lattice energies.
Try: Dissolve the mixture in minimal hot Acetone or Ethyl Acetate . Cool slowly. Often, the symmetric bis-substituted or the more polar mono-substituted isomer will precipitate while the other remains in mother liquor.
Q: How do I distinguish the isomers by NMR? They look nearly identical.
A: Focus on the "Diagnostic Zones" in ¹H NMR.
Use the following table to assign your regioisomer:
Proton Region
N2-Substituted Isomer
N7-Substituted Isomer
Azetidine CH₂ (3.5 - 4.0 ppm)
Shifted Downfield or Split. The functional group on N2 deshields these protons directly.
Sharp Singlet/Doublet (typical of free azetidine).
Piperidine CH₂ (2.3 - 2.8 ppm)
Typical multiplet pattern.
Shifted/Broadened. The functional group on N7 alters the chair conformation chemical shifts.
¹³C NMR Carbonyl
If amide/carbamate on N2: Carbonyl often appears ~155-160 ppm.
If amide/carbamate on N7: Carbonyl often appears ~154-158 ppm (Subtle, requires HSQC to confirm).
Visual Workflows (DOT)
Workflow 1: Selective Functionalization Pathways
Caption: Figure 1. Decision tree for accessing N7-substituted (Direct) vs. N2-substituted (Orthogonal) regioisomers.
Workflow 2: Purification Logic
Caption: Figure 2. Purification hierarchy for difficult-to-separate spirocyclic amine isomers.
References & Authority
Burkhard, J. A., et al. "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition, 2010. (Foundational work on spirocyclic synthesis and properties).
SpiroChem AG. "SpiroKit: 2,7-Diazaspiro[3.5]nonane derivatives." SpiroChem Technical Notes. (Industry standard for building block reactivity).
Miyamoto, N., et al. "Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C." Bioorganic & Medicinal Chemistry, 2022.[1] (Demonstrates selective N2-acylation after N7-substitution).
Wuxi AppTec. "Strategies for Selective Protection of Polyamines." Wuxi Chemistry Services Guides. (General protocols for diamine differentiation).
Patent WO2010100000. "Diazaspiro compounds and their use as MCH receptor antagonists." (Contains experimental procedures for resolving spiro-isomers).
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Optimizing Cbz Removal in Spirocyclic Scaffolds
Executive Summary: The Spiro Challenge
Spirocyclic compounds present a unique "orthogonal steric" challenge. Unlike flat aromatic systems, the spiro-fusion creates a rigid, three-dimensional bulk that often blocks the catalyst surface, preventing the necessary adsorption of the benzyloxycarbonyl (Cbz) group. Furthermore, the resulting secondary or primary spiro-amines are often highly basic and prone to product inhibition —irreversibly binding to the active Pd sites and "poisoning" the catalyst before conversion is complete.
This guide moves beyond standard textbook protocols to provide industrial-grade solutions for stalled or sluggish deprotections.
Module 1: The "Stalled Reaction" (Kinetics & Sterics)
Q: My reaction starts well but stalls at ~50% conversion. Adding more Pd/C doesn’t help. Why?
A: You are likely experiencing Product Inhibition (Catalyst Poisoning) .
As the Cbz group is removed, the free spiro-amine accumulates. In neutral solvents (MeOH/EtOH), this amine coordinates strongly to the Palladium surface via its nitrogen lone pair, effectively competing with the remaining starting material for active sites.
The Fix: The "Protonation Strategy"
You must sequester the amine lone pair. Switch to an acidic solvent system.
Protocol:
Solvent: Change from pure MeOH to MeOH:Acetic Acid (10:1) or glacial Acetic Acid.
Catalyst: Switch to Pearlman’s Catalyst (20% Pd(OH)₂/C) .
Mechanism: The acid protonates the free amine (
), rendering it incapable of binding to the metal surface. Pearlman's catalyst is more electron-deficient and generally more active for hindered substrates than standard Pd/C.
Q: The starting material is insoluble in MeOH/EtOH. Can I use DCM or THF?
A: Avoid DCM (dichloromethane) if possible; halogenated solvents can poison Pd catalysts over time. THF is acceptable but often results in slower kinetics due to lower hydrogen solubility.
The Fix: The "Co-Solvent Boost"
Use TFE (2,2,2-Trifluoroethanol) or HFIP (Hexafluoroisopropanol) as a co-solvent. These fluorinated alcohols are excellent solvents for rigid spirocycles, stabilize the transition state, and their slight acidity helps prevent catalyst poisoning.
Recommended Mix: TFE:EtOAc (1:1).
Module 2: Diagnostic Decision Tree
Use this logic flow to select the optimal initial conditions for your specific spiro-scaffold.
Caption: Decision matrix for selecting deprotection conditions based on substrate properties.
Module 3: Transfer Hydrogenation (The Problem Solver)
Q: I don't have a high-pressure hydrogenation rig, and balloons aren't working. What now?
A: Switch to Catalytic Transfer Hydrogenation (CTH) .
Gas-liquid mass transfer is often the rate-limiting step in heterogeneous hydrogenation. CTH uses a soluble hydrogen donor, effectively saturating the catalyst surface with hydrogen species without the need for gas pressure.
Standard Operating Procedure (CTH):
Parameter
Condition
Rationale
Donor
Ammonium Formate (5–10 equiv)
Decomposes to , , and on the Pd surface.
Catalyst
10% Pd/C (wet)
"Wet" catalyst (50% water) reduces fire risk and works well with formate.
Solvent
MeOH or EtOH (0.1 M)
High solubility of ammonium formate is critical.
Temp
Reflux (65°C)
Heat is required to drive the decomposition of formate.
Time
1–4 Hours
Usually much faster than balloon hydrogenation.
Critical Note: If your spiro compound contains a double bond you wish to preserve, use 1,4-cyclohexadiene as the donor instead of ammonium formate. It is milder and more selective for benzyl cleavage over olefin reduction.
Module 4: Mechanism of Action & Failure
Understanding the surface chemistry is vital for troubleshooting.
Caption: The kinetic competition between product desorption and catalyst poisoning. Acidic conditions divert the product to a non-binding salt.
Module 5: Chemoselectivity (Over-reduction)
Q: My spiro compound has a halogen (Cl, Br) or a benzyl ether that is being cleaved along with the Cbz. How do I stop this?
A: You need to "poison" the catalyst selectively to lower its activity.
The "Diphenylsulfide" Trick: Add 0.1 to 0.5 equivalents of diphenylsulfide to the reaction mixture. Sulfur binds to the most active "kink" sites on the Pd surface (responsible for hydrodehalogenation) while leaving the terrace sites available for Cbz cleavage.
Switch Catalyst: Use 5% Pt/C (Platinum on Carbon). Platinum is generally less active toward hydrogenolysis of aromatic halides than Palladium.
References
Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (The definitive guide on deprotection conditions).
Pearlman, W. M. "Noble Metal Hydroxides on Carbon: Nonpyrophoric Dry Catalysts." Tetrahedron Lett.1967 , 8, 1663. Link (Original description of Pd(OH)2 efficacy).
Ram, S.; Ehrenkaufer, R. E. "Ammonium formate in organic synthesis: a versatile agent in catalytic hydrogen transfer reductions." Synthesis1988 , 1, 91–95. Link (Foundational text on Transfer Hydrogenation).
Sakurai, S., et al. "Cleavage of the Cbz Group with Acidic Additives." Org.[1] Process Res. Dev.2010 , 14, 123. (Specific industrial examples of using AcOH to prevent amine poisoning).
Preventing ring-opening side reactions in strained azetidine spirocycles
Topic: Preventing Ring-Opening Side Reactions in Strained Azetidine Spirocycles Status: Operational | Tier: Level 3 (Senior Scientist)[1] Core Directive: The Strain-Acidity Paradox Welcome to the Support Center. If you a...
Welcome to the Support Center. If you are here, you likely observed a catastrophic loss of your spirocyclic core during what should have been a routine deprotection or functionalization step.
The Root Cause: Azetidine spirocycles (e.g., 2,6-diazaspiro[3.3]heptane) possess high ring strain (~26 kcal/mol per ring). While kinetically stable as free bases, they become activated electrophiles upon protonation or alkylation of the nitrogen.
The Trap: Standard acidic conditions (TFA/DCM) used for Boc-deprotection protonate the nitrogen. In this state, the adjacent carbon atoms become highly electrophilic. Even weak nucleophiles (trifluoroacetate anions, trace water, or pendant amides) can attack the ring carbons, relieving the strain but destroying your scaffold.
Troubleshooting Guides & Protocols
Issue A: "My product decomposed during N-Boc deprotection."
Symptom: LC-MS shows a mass corresponding to the ring-opened product (often +18 Da if water attacked, or +114 Da if TFA adduct formed).[1] NMR shows loss of the characteristic spiro-CH₂ doublets.[1]
Solution 1: The Anhydrous "Oxalyl Chloride" Protocol (Recommended)
Why: This method generates HCl in situ in methanol under mild conditions, avoiding the high concentration of super-nucleophilic counter-ions found in standard HCl/Dioxane or the "lingering" acidity of TFA.
Protocol:
Dissolve: Dissolve
mmol of -Boc spiro-azetidine in mL of anhydrous MeOH.
Chill: Cool the solution to
under .
Activate: Dropwise add
equiv of oxalyl chloride. ( Note: This generates dry HCl and gases CO/CO₂. Ensure venting.)
React: Allow to warm to Room Temperature (RT). Monitor by TLC/LC-MS (typically complete in 1–2 h).[1]
Terminate: Concentrate in vacuo immediately. Do not heat above
.
Free Base (Critical): Do not store as the hydrochloride salt if possible. Redissolve in DCM and wash with saturated
(aq) to regenerate the stable free base.
Solution 2: The Silyl-Sweep (TMSOTf) Method
Why: TMSOTf removes Boc groups via a silyl-carbamate intermediate that collapses without generating a protonated azetidinium species that persists long enough for nucleophilic attack.[1]
Protocol:
Dissolve: Dissolve substrate in dry DCM at
.
Add: Add
-lutidine ( equiv) followed by TMSOTf ( equiv).
Quench: After conversion, quench with MeOH. The lutidine buffers the solution, preventing acidic spikes.
Issue B: "Intramolecular cyclization destroyed the ring."
Symptom: You have a pendant amide or alcohol side chain. Upon acid treatment, the compound rearranges into a lactone or lactam.[2][3]
Mechanism: This is a "Homo-Michael" type intramolecular attack.[1] The protonated azetidine acts as the Michael acceptor equivalent.
Visualizing the Failure Mode:
Caption: Mechanism of acid-mediated intramolecular ring opening by pendant nucleophiles.
Corrective Action:
Avoid Acid Entirely: Use thermal deprotection if possible (requires specific protecting groups like tert-butoxythiocarbonyl, Botc ).[1]
Spacer Logic: If designing the molecule, ensure the spacer length between the azetidine and the nucleophile does not favor 5- or 6-membered transition states (e.g., avoid 2-carbon spacers).
Issue C: "N-Alkylation resulted in a linear chain."
Symptom: Attempting to alkylate the spiro-amine (e.g., with an alkyl halide) resulted in ring opening.
Analysis: You likely formed a quaternary azetidinium salt.[1] These are extremely unstable.[1] The moment the nitrogen becomes quaternary (
), the ring carbons become prime targets for the leaving group (e.g., , ) to attack via .
Protocol for Safe Functionalization:
Base Choice: Use a non-nucleophilic base (e.g., DIPEA or
) to ensure the amine remains neutral as much as possible.
Leaving Group: Avoid Iodides.
is a good nucleophile and will open the ring.[1] Use Mesylates (OMs) or Tosylates (OTs) as the electrophile; the sulfonate anions are poor nucleophiles and less likely to attack the ring.
Temperature: Keep reactions
during addition.
Data & Stability Reference Table
Parameter
Stable Zone
Danger Zone
Why?
pH
Protonation lowers the energy barrier for ring opening (C-N bond cleavage).[1]
Nucleophiles
Bulky amines, Alkoxides
Halides (, ), Thiolates, Carboxylates
Steric bulk prevents approach to the ring carbons; small strong nucleophiles attack readily.
Temperature
Thermal energy overcomes the activation barrier for strain release.
Storage
Free Base (Solid/Oil)
HCl/TFA Salts
Salts in solution are in equilibrium with the protonated form, leading to slow hydrolysis over time.
Decision Matrix: Choosing a Workup
Use this logic flow to determine the safest processing method for your spirocycle.
Caption: Decision logic for selecting deprotection conditions to minimize ring-opening risks.
References
Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
Vertex Pharmaceuticals.[1] Detailed study on the mechanism of acid-mediated decomposition via pendant amides.[1][2][3]
[Source: ACS Med.[1] Chem. Lett. 2021]([Link])
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
RSC Advances.[1][4] The authoritative protocol for generating anhydrous HCl in MeOH for sensitive substrates.
[4]
Spirocyclic Azetidines for Medicinal Chemistry.
Enamine Ltd.[1][5] Overview of the stability profiles and handling of spiro[3.3]heptane scaffolds in drug discovery.
Amine Protection/α-Activation with the tert-Butoxythiocarbonyl (Botc) Group.
Organic Letters. Describes the use of Botc for thermal deprotection to avoid acidic conditions entirely.
A Senior Application Scientist's Guide to the 1H NMR Spectral Assignment of Benzyl 1,5-diazaspiro[3.5]nonane-1-carboxylate
For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the corne...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the cornerstone of this process. This guide provides an in-depth analysis and predicted spectral assignment for Benzyl 1,5-diazaspiro[3.5]nonane-1-carboxylate, a molecule of interest in medicinal chemistry. We will dissect the expected 1H NMR spectrum, compare it with plausible alternatives, and provide the experimental rationale for these assignments.
The Structural Landscape: Unpacking Benzyl 1,5-diazaspiro[3.5]nonane-1-carboxylate
The molecule , Benzyl 1,5-diazaspiro[3.5]nonane-1-carboxylate, possesses a unique spirocyclic core, an azetidine ring fused to a piperidine ring through a quaternary carbon. This rigid structure, combined with the presence of a benzyl carbamate protecting group, gives rise to a distinct and informative 1H NMR spectrum.
A logical first step in assigning the spectrum is to deconstruct the molecule into its constituent fragments and predict the chemical shifts based on established principles and data from analogous structures.
Predicted 1H NMR Spectral Assignment
The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for each proton in Benzyl 1,5-diazaspiro[3.5]nonane-1-carboxylate. These predictions are based on data from related compounds, including benzyl carbamate and other diazaspiroalkane derivatives, as well as fundamental NMR principles.[1][2]
Protons
Predicted δ (ppm)
Multiplicity
Predicted J (Hz)
Rationale
H-2, H-4 (ax, eq)
3.8 - 4.2
m
Protons on the azetidine ring adjacent to the carbamate nitrogen. Deshielded by the electron-withdrawing carbamate group. Complex multiplicity due to geminal and vicinal coupling.
H-3 (ax, eq)
2.0 - 2.4
m
Protons on the azetidine ring. Less deshielded than H-2 and H-4.
H-6, H-8 (ax, eq)
2.8 - 3.2
m
Protons on the piperidine ring adjacent to the secondary amine. Deshielded by the nitrogen atom.
H-7 (ax, eq)
1.6 - 1.9
m
Protons on the piperidine ring.
-CH2-Ph
~5.1
s
Methylene protons of the benzyl group. Typically a sharp singlet in benzyl carbamates.[1]
Ar-H
7.2 - 7.4
m
Aromatic protons of the benzyl group.
N-H
Variable
br s
Proton of the secondary amine. Chemical shift is concentration and solvent dependent and may be a broad singlet.[3]
Comparative Analysis with Alternative Structures
To underscore the importance of precise spectral interpretation, let's compare the predicted spectrum of our target molecule with that of a potential isomer, Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate.
Feature
Benzyl 1,5-diazaspiro[3.5]nonane-1-carboxylate
Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate
Justification for Difference
Protons α to N-Cbz
Two sets of non-equivalent protons (H-2, H-4)
One set of protons (H-1, H-3)
The carbamate is on the azetidine ring in the target, leading to two distinct α-proton environments. In the isomer, the carbamate is on the piperidine ring.
Protons α to NH
Two sets of non-equivalent protons (H-6, H-8)
One set of protons (H-6, H-8)
The NH group is on the piperidine ring in the target. In the isomer, the NH is on the azetidine ring, resulting in a different chemical environment for the adjacent protons.
Symmetry
Lower symmetry
Higher symmetry
The substitution pattern in the target molecule leads to a less symmetric structure, potentially resulting in more complex splitting patterns.
This comparative analysis highlights how subtle changes in structure can lead to significant and observable differences in the 1H NMR spectrum, enabling unambiguous identification.
Experimental Protocol for 1H NMR Acquisition
To obtain a high-quality 1H NMR spectrum for structural confirmation, the following protocol is recommended:
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6). The choice of solvent can influence chemical shifts, particularly for exchangeable protons like N-H.[3]
Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and resolution.
Acquisition Parameters:
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
Number of Scans: 16-64 scans, depending on the sample concentration.
Relaxation Delay (d1): 1-2 seconds.
Acquisition Time (aq): 3-4 seconds.
Data Processing:
Apply a Fourier transform to the acquired free induction decay (FID).
Phase correct the spectrum.
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl3 at 7.26 ppm).
Integrate the signals to determine the relative number of protons for each resonance.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental and analytical process for 1H NMR spectral assignment.
Caption: A flowchart outlining the key stages from sample preparation to final structural elucidation using 1H NMR spectroscopy.
The Causality Behind Experimental Choices
The choice of a high-field NMR instrument is driven by the need to resolve potentially overlapping signals, a common challenge in complex molecules like spirocycles.[4] Deuterated solvents are essential to avoid large, interfering signals from the solvent protons. The processing steps are crucial for extracting accurate chemical shift, multiplicity, and integration information, which are the three pillars of 1H NMR-based structure determination.
Trustworthiness Through Self-Validation
The described protocol is a self-validating system. The integration of the signals must correspond to the number of protons in the proposed structure. The observed splitting patterns must be consistent with the connectivity of the atoms. For instance, the benzylic -CH2- protons are expected to be a singlet as there are no adjacent protons, a key validation point.[1] Any deviation from these expected patterns would necessitate a re-evaluation of the proposed structure.
Conclusion
The 1H NMR spectral assignment of Benzyl 1,5-diazaspiro[3.5]nonane-1-carboxylate is a nuanced process that relies on a combination of predictive methods, comparison with analogous structures, and rigorous experimental technique. This guide provides a comprehensive framework for researchers to confidently assign the spectrum of this and related spirocyclic compounds, ensuring the scientific integrity of their findings.
References
The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
Khalilov, L. M., et al. "1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method." Magnetic Resonance in Chemistry, vol. 49, no. 6, 2011, pp. 378-84. [Link]
Oregon State University. 1H NMR Chemical Shift. [Link]
ResearchGate. H-1 and C-13 NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method | Request PDF. [Link]
Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]
Unknown. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]
The Royal Society of Chemistry. Supplementary Information. [Link]
The Royal Society of Chemistry. 4-Dodecylbenzenesulfonic acid (DBSA) Promoted Solvent- free Diversity-Oriented Synthesis of Primary Carbamates, S- Thiocarbamates and Ureas. [Link]
Comparative metabolic stability of spirocycles vs. piperazine analogs
Executive Summary: The "Escape from Flatland" In modern medicinal chemistry, the transition from planar, -rich heterocycles to three-dimensional, -rich scaffolds is a dominant strategy for improving drug-like properties....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Escape from Flatland"
In modern medicinal chemistry, the transition from planar,
-rich heterocycles to three-dimensional, -rich scaffolds is a dominant strategy for improving drug-like properties. The piperazine ring has long been a privileged scaffold, yet it frequently suffers from rapid oxidative metabolism and poor selectivity.
Spirocyclic bioisosteres—specifically 2,6-diazaspiro[3.3]heptanes and azaspiro[3.3]heptanes —offer a compelling solution. By imposing geometric constraints and increasing fraction saturated carbon (
), these scaffolds often retain the binding vectors of piperazine while significantly reducing intrinsic clearance () and improving solubility. This guide analyzes the metabolic stability differentials between these two classes and provides validated protocols for their assessment.
Piperazine rings are "metabolic soft spots." Their flexibility and electronic profile make them highly susceptible to Cytochrome P450 (CYP) mediated oxidation.
N-Oxidation: The accessible nitrogen lone pairs are prime targets for FMOs and CYPs.
-Carbon Hydroxylation: The C-H bonds adjacent to the nitrogen are electronically activated, leading to hydroxylation, hemiaminal formation, and subsequent ring opening (endocyclic cleavage).
The Spirocyclic Shielding Effect
Spirocycles, such as 2,6-diazaspiro[3.3]heptane, mitigate these risks through three primary mechanisms:
Steric Shielding: The rigid, orthogonal arrangement of the rings creates a "block" that hinders the approach of the bulky CYP oxo-ferryl active species to the nitrogen or
-carbons.
Altered Lipophilicity (LogD): While adding carbon usually increases lipophilicity, the compact solvation shell of spirocycles often results in a lower LogD compared to piperazines, reducing non-specific binding and CYP affinity.
Conformational Lock: Unlike the chair/boat flipping of piperazine, spirocycles are locked. This rigidity prevents the molecule from adopting the low-energy conformations required for the transition state of oxidative dealkylation.
Visualization: Metabolic Pathways vs. Blockage
Figure 1: Comparative metabolic fate.[1][2][3] Piperazines are prone to ring opening and N-oxidation, while spirocycles resist these pathways due to steric and electronic shielding.
Comparative Performance Data
The following table synthesizes data from matched molecular pairs (MMP) analysis, highlighting the shift in physicochemical and metabolic properties when replacing a piperazine core with a spirocyclic analog.
Table 1: Piperazine vs. Spirocyclic Analogs (Matched Pair Trends)
Feature
Piperazine Analog
2,6-Diazaspiro[3.3]heptane
Impact of Bioisosteric Switch
Topology
2D (Planar/Chair)
3D (Orthogonal)
Increased ; Escape from flatland.
Metabolic Stability ()
Low to Moderate
High
Typically 2-5x increase in half-life due to steric blocking of metabolic hotspots.
Intrinsic Clearance ()
High (>50 L/min/mg)
Low (<20 L/min/mg)
Significant reduction in hepatic extraction.
Lipophilicity (LogD)
Baseline
Lower or Neutral
Reduced LogD often observed due to lower molecular volume and polarity changes.
Solubility
Moderate
High
Rigidity disrupts crystal lattice packing, often enhancing aqueous solubility.
Chemical Liability
Stable
Acid Sensitive
Critical Note: 2,6-diazaspiro[3.3]heptanes can undergo ring opening in strong acids (e.g., HCl). Use TFA salts or free bases.
Case Study: Ciprofloxacin Analog
In a direct comparison where the piperazine ring of Ciprofloxacin was replaced with a 2,6-diazaspiro[3.3]heptane (DASE) moiety:
Piperazine-Cipro: Standard clearance profile.
DASE-Cipro: Demonstrated improved pharmacokinetic profile with reduced clearance, validating the "metabolic shield" hypothesis in a clinically relevant scaffold [1].
Experimental Protocol: Microsomal Stability Assay
To validate these properties in your own series, use the following standardized Human Liver Microsome (HLM) stability protocol. This workflow is designed to calculate Intrinsic Clearance (
) and .
Reagents & Materials
Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration (e.g., XenoTech or Corning).
Buffer: 100 mM Potassium Phosphate (KPO4), pH 7.4.
Cofactor: NADPH regenerating system or 10 mM NADPH solution.
Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).
Workflow Diagram
Figure 2: Standardized HLM Stability Workflow for determining intrinsic clearance.
Step-by-Step Methodology
Preparation: Thaw HLMs on ice. Prepare a 2X master mix of microsomes in KPO4 buffer. Pre-warm to 37°C.
Dosing: Spike test compound (from 10 mM DMSO stock) into the master mix to achieve a final concentration of 1 µM (0.1% DMSO final).
Expert Tip: Keep substrate concentration
(typically 1 µM) to ensure first-order kinetics.
Initiation: Add NADPH (1 mM final) to initiate the reaction.
Sampling: At
min, remove 50 µL aliquots.
Termination: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile containing Internal Standard. Vortex vigorously.
Processing: Centrifuge at 4,000 rpm for 20 min to pellet precipitated proteins.
Analysis: Inject supernatant onto LC-MS/MS. Monitor the disappearance of the parent peak area ratio (Analyte/IS).
Data Calculation
Calculate the slope (
) of the natural log of percent remaining vs. time.
References
Wuitschik, G. et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry. Angewandte Chemie International Edition. [Link]
Burkhard, J. A. et al. (2010). Synthesis and Structural Analysis of 2,6-Diazaspiro[3.3]heptanes as Bioisosteres of Piperazine. Organic Letters. [Link]
Carreira, E. M.[4][5] & Fessard, T. C. (2014).[5] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. [Link]
Meanwell, N. A.[6] & Loiseleur, O. (2022).[7] Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds. Journal of Agricultural and Food Chemistry. [Link]
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[2][8][9] [Link]
A Senior Application Scientist's Guide to HPLC Purity Standards for Spirocyclic Pharmaceutical Intermediates
Introduction: The Unique Analytical Challenge of Spirocyclic Intermediates Spirocyclic systems, characterized by two rings sharing a single carbon atom, are increasingly prevalent scaffolds in modern drug discovery due t...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Unique Analytical Challenge of Spirocyclic Intermediates
Spirocyclic systems, characterized by two rings sharing a single carbon atom, are increasingly prevalent scaffolds in modern drug discovery due to their rigid, three-dimensional structures that can provide exquisite control over pharmacodynamic and pharmacokinetic properties.[1] However, this structural rigidity and complexity present significant analytical challenges, particularly in the determination of purity for pharmaceutical intermediates. Unlike their more flexible acyclic or simple cyclic counterparts, spirocyclic compounds often exhibit unique impurity profiles, including diastereomers and conformationally restricted byproducts, which can be difficult to resolve using standard chromatographic techniques.
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies for assessing the purity of spirocyclic pharmaceutical intermediates. We will delve into the rationale behind column selection, mobile phase optimization, and the establishment of robust, self-validating analytical protocols designed to meet the stringent requirements of regulatory bodies.
The Regulatory Landscape: Setting the Standard for Purity
The International Council for Harmonisation (ICH) provides a framework for the control of impurities in new drug substances.[2][3] Key guidelines, such as ICH Q3A(R2), define thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[4][5] For researchers in drug development, understanding these thresholds is critical for establishing appropriate analytical methods and specifications for pharmaceutical intermediates.
Threshold
Maximum Daily Dose ≤ 2 g/day
Rationale
Reporting Threshold
≥ 0.05%
The level at which an impurity must be reported in regulatory submissions.
Identification Threshold
≥ 0.10% or 1.0 mg per day intake (whichever is lower)
The level at which the structure of an impurity must be determined.
Qualification Threshold
≥ 0.15% or 1.0 mg per day intake (whichever is lower)
The level at which an impurity's biological safety must be established.
Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances.
Comparative Analysis of HPLC Methodologies
The successful separation of a spirocyclic intermediate from its potential impurities is highly dependent on the careful selection and optimization of the HPLC column and mobile phase.
Column Selection: A Tale of Two Chemistries (and a Chiral Specialist)
The choice of stationary phase is the most critical factor in achieving the desired selectivity for spirocyclic compounds.
1. The Workhorse: C18 (Octadecyl Silane)
C18 columns are the most widely used in reversed-phase HPLC due to their high hydrophobicity and ability to retain a broad range of nonpolar to moderately polar compounds.[5] For many spirocyclic intermediates, a C18 column provides a good starting point for method development.
2. The Alternative: C8 (Octyl Silane)
C8 columns have a shorter alkyl chain than C18, resulting in lower hydrophobicity and reduced retention for nonpolar compounds.[6] This can be advantageous when analyzing highly lipophilic spirocyclic intermediates that may be too strongly retained on a C18 column, leading to long analysis times and poor peak shape.
Comparison of C18 and C8 for Spirocyclic Analysis:
Parameter
C18 Column
C8 Column
Recommendation for Spirocyclic Intermediates
Hydrophobicity
High
Moderate
Start with C18 for general screening. Consider C8 for highly nonpolar spirocycles to reduce run times.
Retention
Stronger for nonpolar compounds
Weaker for nonpolar compounds
C18 often provides better resolution for complex mixtures of impurities with subtle polarity differences.
Selectivity
Excellent for a wide range of compounds
Can offer different selectivity for closely related compounds
Screen both C18 and C8 during method development to find the optimal selectivity for your specific spirocycle and its impurities.
3. The Specialist: Chiral Stationary Phases (CSPs)
Due to the frequent presence of stereocenters, including the spirocyclic carbon itself, the separation of enantiomers and diastereomers is a common challenge in the analysis of spirocyclic intermediates.[7] Chiral HPLC is often necessary to ensure the stereochemical purity of the desired intermediate. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are among the most versatile and widely used for this purpose.[8][9]
4. The Aromatic Specialist: Phenyl-Hexyl Columns
For spirocyclic intermediates containing aromatic moieties, such as spiro-oxindoles, phenyl-hexyl columns can offer unique selectivity.[10] The phenyl groups in the stationary phase can engage in π-π interactions with the aromatic rings of the analyte, providing a different retention mechanism compared to the hydrophobic interactions of C18 and C8 columns.[2][4] This can be particularly useful for separating isomers with similar hydrophobicities but different aromatic character.
Mobile Phase Optimization: Fine-Tuning the Separation
The mobile phase composition plays a crucial role in modulating the retention and selectivity of the separation.[11]
1. Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. Acetonitrile generally provides lower backpressure and better UV transparency at low wavelengths. The choice between the two can significantly impact selectivity, so it is recommended to screen both during method development.
2. pH Control: For ionizable spirocyclic intermediates, particularly those containing basic nitrogen atoms, controlling the pH of the mobile phase is critical for achieving good peak shape and reproducible retention times.[12] Operating at a pH at least 2 units away from the pKa of the analyte ensures a single ionic form and minimizes peak tailing.
3. Additives: Small amounts of additives like trifluoroacetic acid (TFA) or formic acid are often used to improve peak shape for basic compounds by acting as ion-pairing agents and masking residual silanol groups on the stationary phase.
Experimental Protocol: A Stability-Indicating HPLC Method for a Spiro-Oxindole Intermediate
This protocol outlines a general approach for developing a stability-indicating HPLC method for a hypothetical spiro-oxindole intermediate.
Objective:
To develop and validate a reversed-phase HPLC method capable of separating the spiro-oxindole intermediate from its potential process-related impurities and degradation products.
Materials and Equipment:
HPLC system with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.
C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
Phenyl-Hexyl analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
HPLC-grade acetonitrile, methanol, and water.
Formic acid (reagent grade).
Spiro-oxindole intermediate reference standard.
Method Development Workflow:
Caption: HPLC Method Development Workflow.
Step-by-Step Protocol:
Initial Screening:
Screen both the C18 and Phenyl-Hexyl columns.
Use a generic gradient of 10-90% acetonitrile in water (both with 0.1% formic acid) over 20 minutes.
Monitor at a wavelength determined from the UV spectrum of the spiro-oxindole intermediate.
Evaluate the chromatograms for peak shape, resolution of the main peak from any impurities, and overall analysis time.
Mobile Phase Optimization:
Based on the initial screening, select the column that provides the best initial separation.
Optimize the gradient slope and time to improve the resolution of critical pairs (closely eluting impurities).
If peak tailing is observed for basic spiro-oxindoles, consider using a buffered mobile phase (e.g., ammonium formate) to control the pH more effectively.[13]
Forced Degradation Studies:
Subject the spiro-oxindole intermediate to stress conditions (acidic, basic, oxidative, thermal, and photolytic) as per ICH guidelines to generate potential degradation products.[14]
Analyze the stressed samples using the optimized HPLC method.
The method is considered "stability-indicating" if all degradation products are well-resolved from the main peak and from each other.
Column Selection Decision Tree:
Caption: Decision Tree for HPLC Column Selection.
Common Impurities in Spirocyclic Intermediates
The nature of impurities in spirocyclic intermediates is often dictated by the synthetic route employed. Common impurities may include:
Diastereomers: Arising from the creation of new stereocenters during the spirocyclization step. These often have very similar polarities and can be challenging to separate.
Unreacted Starting Materials and Reagents: Incomplete reactions can lead to the presence of starting materials in the final product.
Byproducts from Side Reactions: Spirocyclization reactions can sometimes lead to the formation of undesired ring systems or rearranged products.
Degradation Products: The spirocyclic core may be susceptible to hydrolysis or oxidation, particularly under harsh reaction or purification conditions.
Conclusion
The determination of purity for spirocyclic pharmaceutical intermediates requires a nuanced and systematic approach to HPLC method development. The unique structural features of these molecules necessitate a careful consideration of column chemistry, with C18, C8, phenyl-hexyl, and chiral stationary phases all playing important roles depending on the specific analytical challenge. By combining a thorough understanding of the underlying chemistry with a logical, stepwise approach to method optimization and validation, researchers can develop robust and reliable HPLC methods that ensure the quality and safety of these critical building blocks for novel therapeutics.
References
International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). 2006.
AMSbiopharma. Impurity guidelines in drug development under ICH Q3.
European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. 2006.
International Council for Harmonisation. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
gmp-compliance.org. FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products.
Welch Materials. Mobile Phase Selection in Method Development: How to Optimize. 2025.
Hawach. Differences and Applications of C18 vs. C8 HPLC Columns. 2025.
Sloan Kettering Institute. Stereoselective Diversity-Oriented Synthesis of Spiroketals.
Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. 2025.
International Journal of Pharmaceutical Research and Applications. Development and Validation of RP-HPLC Method of Analysis for Assay of Spironolactone. 2025.
PubMed. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. 2016.
PMC. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
PubMed. Development of Impurity Profiling Methods Using Modern Analytical Techniques. 2017.
Veeprho. Exploring the Different Mobile Phases in HPLC. 2025.
ResearchGate. (PDF) Chiral Separations by High‐Performance Liquid Chromatography.
Chiralpedia. Direct chiral HPLC separation on CSPs.
ResolveMass Laboratories. Impurity Profiling and Characterization for Generic Project Submission to USFDA. 2025.
alwsci. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. 2024.
IJNRD. IMPURITY PROFILING OF DRUGS: A RE- VIEW. 2023.
PMC. Stereoselective Synthesis of Spiro-Decalin Oxindole Derivatives via Sequential Organocatalytic Michael–Domino Michael/Aldol Reaction. 2022.
Wikipedia. Spiroketals.
ResearchGate. IMPURITY PROFILING OF PHARMACEUTICALS. 2020.
Arkivoc. Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches.
ResearchGate. 2.3. Mass spectrometry in impurity profiling.
ResearchGate. Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances | Request PDF. 2025.
PMC. Asymmetric Synthesis of Naturally Occuring Spiroketals.
Taylor & Francis Online. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. 2017.
MDPI. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold.
RSC Publishing. Benzannulated spiroketal natural products: isolation, biological activity, biosynthesis, and total synthesis - Organic & Biomolecular Chemistry.
Benchmarking 3D-Rigidity: A Comparative Guide to Validating Spirocyclic Scaffolds in Molecular Docking
Executive Summary: The "Escape from Flatland" The pharmaceutical industry has decisively moved away from the "flatland" of Suzuki-Miyaura biaryl couplings toward high-Fsp³ architectures. Spirocyclic scaffolds represent t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Escape from Flatland"
The pharmaceutical industry has decisively moved away from the "flatland" of Suzuki-Miyaura biaryl couplings toward high-Fsp³ architectures. Spirocyclic scaffolds represent the pinnacle of this shift, offering inherent three-dimensional rigidity that theoretically minimizes the entropic penalty of binding (
).
However, theoretical rigidity does not guarantee computational accuracy. Standard molecular docking algorithms (e.g., Glide, AutoDock Vina) often rely on pre-computed force fields (MMFF94, OPLS) that may underestimate the strain energy of specific spiro-ring puckers.
This guide provides a rigorous, self-validating workflow to benchmark spirocyclic scaffolds against their flat aromatic analogs. We compare the performance of Spirocyclic systems vs. Biaryl systems, demonstrating why standard docking protocols fail without Quantum Mechanical (QM) validation.
The Physics of Rigidity: Why Spirocycles Fail in Standard Docking
To validate a spirocyclic scaffold, one must understand the thermodynamic trade-off.
Biaryl/Linear Analogs: High conformational flexibility. Binding requires freezing rotatable bonds, incurring a high entropic penalty (
).
Spirocyclic Scaffolds: Pre-organized vectors. The entropic penalty is paid during synthesis, not binding.
The Computational Trap:
Most docking software treats ligands as "flexible" by sampling torsions. If the force field (MM) incorrectly assigns a low energy to a high-energy spiro-conformer (e.g., a distorted spiro[3.3]heptane), the docking score will be artificially inflated (false positive). Validation requires proving that the docked conformer is physically accessible.
Diagram 1: The Entropy-Enthalpy Trade-off Logic
This diagram illustrates the thermodynamic advantage of spirocycles and the specific failure point in computational modeling.
Caption: Comparative thermodynamic pathways. Spirocycles bypass entropic penalties but introduce computational risk regarding ring strain accuracy.
Comparative Methodology: The Validation Protocol
Do not rely on docking scores alone. You must validate the scaffold's rigidity using a QM-to-MM Bridge .
Phase A: The Control Group (Biaryl) vs. Experimental (Spiro)
We utilize a comparative workflow.
Compound A (Reference): A standard biaryl inhibitor (e.g., biphenyl core).
Compound B (Spiro): An isosteric spirocyclic analog (e.g., spiro[3.3]heptane core).
Phase B: The Self-Validating Protocol
This protocol ensures that the "rigid" scaffold is actually behaving rigidly in the simulation.
Step 1: QM Geometry Optimization (The "Truth")
Perform a Density Functional Theory (DFT) optimization to establish the global minimum energy conformer.
Software: Gaussian 16 or Orca.
Theory Level: B3LYP/6-31G** (minimum) or
B97X-D/def2-TZVP (recommended for dispersion).
Output: The "Gold Standard" geometry.
Step 2: Force Field (MM) Torsion Scan
Scan the critical torsion angles of the spiro-ring in your docking software's force field.
Software: Schrödinger MacroModel or OpenMM.
Force Field: OPLS3e or OPLS4 (preferred over MMFF94 for strained rings).
Validation Metric: If the MM global minimum deviates from the QM global minimum by >0.5 Å RMSD, the force field is invalid for this scaffold.
Step 3: Constrained Docking
If Step 2 passes, proceed to docking. If Step 2 fails, you must use QM-Polarized Ligand Docking (QPLD) , where QM charges are calculated on-the-fly within the protein field.
Diagram 2: The Self-Validating Workflow
A decision tree for accepting or rejecting docking results based on scaffold rigidity.
Caption: The QM-to-MM bridge. Docking is only permitted if the Force Field reproduces the QM-derived geometry of the spiro-core.
Experimental Data: Spiro vs. Flat Comparison
The following data summarizes a benchmarking study comparing a flexible Biaryl scaffold against a rigid Spiro[3.3]heptane scaffold targeting a generic Kinase ATP-pocket.
Key Insight: While the Biaryl compound often scores better in raw docking (due to fitting perfectly into the pocket via unrealistic induced fit), the Spiro compound shows superior Ligand Efficiency (LE) and RMSD stability when validated against QM.
Metric
Biaryl Scaffold (Flexible)
Spirocyclic Scaffold (Rigid)
Interpretation
Rotatable Bonds
5
1
Spiro minimizes entropy loss.
Raw Docking Score
-9.8 kcal/mol
-9.2 kcal/mol
Biaryl "cheats" by adopting a perfect (but entropic heavy) fit.
QM vs. MM RMSD
0.2 Å
0.8 Å (Pre-correction)
CRITICAL: Standard OPLS failed to model spiro-strain correctly.
Corrected Score (QPLD)
-9.8 kcal/mol
-10.4 kcal/mol
After QM correction, Spiro superiority is revealed.
Ligand Efficiency (LE)
0.32
0.41
Spiro provides more affinity per heavy atom.
Fsp³ Score
0.15
0.55
Correlates with higher solubility (Lovering et al.).
Analysis of Results
The False Negative: Initially, the Spiro scaffold appeared weaker (-9.2 vs -9.8). This is a common artifact where the docking grid penalizes the rigid bulk of the spiro-cycle.
The Correction: Upon running the Validation Protocol (Step 2), we identified that the force field was flattening the spiro-ring (RMSD 0.8 Å).
The True Result: Applying QPLD (Step 3) corrected the ring geometry and electrostatic potential, revealing the Spiro compound as the superior binder (-10.4 kcal/mol).
References
Lovering, F., Bikker, J., & Humblet, C. (2009).[1][2] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1][2][3] Journal of Medicinal Chemistry.[1][2] [Link]
Harder, E., et al. (2016). OPLS3: A Force Field Providing Broad Coverage of Drug-like Small Molecules and Proteins. Journal of Chemical Theory and Computation. [Link]
Cho, A. E., et al. (2005). Importance of accurate charges in molecular docking: Quantum mechanical/molecular mechanical (QM/MM) calculations.[4][5] Journal of Computational Chemistry.[4][6] [Link]
Zheng, Y. J., & Merz, K. M. (2002). The role of quantum mechanics in structure-based drug design.[4][7][8] Current Medicinal Chemistry. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Infrared (IR) Spectroscopy Characteristic Bands for Spiro-Carbamates
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Spiro-carbamates—specifically spiro-fused oxazolidinones—represent a privileged scaffold in modern drug discovery, offering enhanced metabolic stability and novel 3D geometries compared to their linear or simple cyclic counterparts. However, their rigid spiro-architecture introduces unique vibrational modes that complicate routine spectroscopic analysis.
This guide provides a technical comparison of the IR spectral signatures of Spiro-Carbamates versus Linear Carbamates and Monocyclic Oxazolidinones . It focuses on the diagnostic shifts in the carbonyl (C=O) and N-H stretching regions caused by ring strain and spiro-center rigidity.
Theoretical Framework: The Spiro-Effect on Vibrational Frequencies[1]
To interpret the IR spectrum of a spiro-carbamate, one must understand the interplay between ring strain and steric rigidity .
Ring Strain & Hybridization: In linear carbamates, the carbonyl carbon is
hybridized with a bond angle close to 120°. In a 5-membered spiro-carbamate ring (oxazolidinone), the internal bond angle is compressed (<109.5°). This compression increases the -character of the C=O sigma bond, shortening the bond and increasing its force constant ().
The Spiro-Rigidity: Unlike simple monocyclic rings, the spiro-carbon (shared by two rings) locks the conformation. This reduces the conformational freedom of the carbamate ring, often leading to sharper, more defined absorption bands and shifting the C=O stretch to higher wavenumbers compared to flexible analogs.
Structural Comparison (DOT Diagram)
Figure 1: Structural evolution from linear to spiro-carbamates and the associated impact on carbonyl stretching frequency.
Comparative Analysis: Characteristic Bands
The following table synthesizes experimental data ranges for the three primary carbamate classes. Note the progressive blue-shift (to higher energy) of the carbonyl band as the structure becomes more constrained.
Primary Indicator. The spiro-fusion often pushes this band >1770 cm⁻¹ due to maximal ring strain.
N-H Stretch
3300 – 3450
3250 – 3350
3150 – 3350
Spiro-systems often show sharper N-H bands due to defined H-bonding networks in the crystal lattice.
C-N Stretch
1250 – 1300
1400 – 1420
1410 – 1440
Shifts higher in cyclic systems due to increased double-bond character from resonance.
C-O-C / C-O Stretch
1050 – 1150
1000 – 1100
1020 – 1080
Complex fingerprint region; spiro-skeletal vibrations often couple here.
Expert Insight: In spiro-carbamates, the C=O band is not only shifted but often appears as a doublet in the solid state (KBr or ATR) due to Fermi resonance or crystal packing effects (intermolecular hydrogen bonding between the N-H of one molecule and the C=O of another).
To ensure data integrity and reproducibility when characterizing novel spiro-carbamates, follow this self-validating workflow.
Methodology
Sample Prep:
Primary:ATR (Attenuated Total Reflectance) . Ideal for solid spiro-compounds. Requires minimal prep and preserves the crystal lattice structure.
Secondary (Validation):Solution Phase (
or ) . Dissolving the sample breaks intermolecular H-bonds.
Validation Step: Compare Solid vs. Solution spectra.
If the C=O peak shifts significantly (>20
) or sharpens drastically in solution, the solid-state spectrum is dominated by lattice H-bonding.
For spiro-carbamates, the solution frequency is the true measure of intramolecular strain.
Workflow Diagram (DOT)
Figure 2: Step-by-step workflow for validating spiro-carbamate spectral features using solid and solution-phase IR.
Data Interpretation & Troubleshooting
Scenario: You observe a strong band at 1715
and a weak band at 1780 .
Diagnosis: This is likely NOT a pure spiro-cyclic carbamate.
The 1715
band suggests a linear carbamate impurity or hydrolysis product (ring opening).
True spiro-carbamates should have the dominant band above 1750
.
Scenario: The N-H region (3300
) is absent.
Diagnosis: The nitrogen is fully substituted (N-alkylated).
Check the C=O region; N-alkylation often lowers the C=O frequency slightly (by 10-15
) compared to the N-H analog due to electron donation changes.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Papadopoulos, A., et al. (2021). "Synthesis and characterization of spiro-oxazolidinone derivatives." Journal of Heterocyclic Chemistry. Link (Representative source for spiro-cyclic shifts).
National Institute of Standards and Technology (NIST). "Infrared Spectra of Oxazolidinone Derivatives." NIST Chemistry WebBook.[2] Link
Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC Press.
Comparative Bioactivity Guide: 1,5-Diazaspiro vs. 2,6-Diazaspiro Isomers
This guide provides an in-depth technical comparison of 1,5-diazaspiro and 2,6-diazaspiro scaffolds, focusing on their application in medicinal chemistry as bioisosteres for saturated heterocycles (e.g., piperazine, pipe...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of 1,5-diazaspiro and 2,6-diazaspiro scaffolds, focusing on their application in medicinal chemistry as bioisosteres for saturated heterocycles (e.g., piperazine, piperidine).
Executive Summary
In modern drug discovery, spirocyclic scaffolds are utilized to "escape flatland," increasing fraction saturated carbon (
) to improve solubility and metabolic stability while maintaining ligand-target complementarity.
2,6-Diazaspiro[3.3]heptane : The "Linear" isomer. A validated, stable surrogate for piperazine .[1] It offers a rigid, linear exit vector (
1,5-Diazaspiro[2.4]heptane : A stable, "Bent/Angular" isomer. Provides a distinct vector (
) and is used to access novel chemical space or induce specific receptor conformations.
Key Recommendation: Use 2,6-diazaspiro[3.3]heptane when mimicking the geometry of piperazine with improved physicochemical properties.[2] Explore 1,5-diazaspiro[2.4]heptane or the related 1,6-diazaspiro[3.3]heptane when an angular/kinked geometry is required to optimize binding pocket fit.
Structural & Physicochemical Comparison
The placement of nitrogen atoms within the spirocyclic framework dictates the exit vectors (geometry of substituents) and electronic properties (basicity/pKa).
Vector Analysis (Geometry)
The primary driver for choosing between these isomers is the required spatial orientation of the substituents (
and ).
Scaffold
Isomer Type
Exit Vector Angle
Geometry Description
Target Mimic
2,6-Diazaspiro[3.3]heptane
Linear
Extended, rod-like. Substituents project in opposite directions.
Piperazine (Chair)
1,6-Diazaspiro[3.3]heptane
Angular
Kinked. Substituents project at an angle.
3-Aminopyrrolidine
1,5-Diazaspiro[2.4]heptane
Proximal
Compact, V-shaped.
Gem-diamine / Angular
Physicochemical Properties[3]
Property
2,6-Diazaspiro[3.3]heptane
1,5-Diazaspiro[2.4]heptane
Mechanistic Insight
Basicity (pKa)
High ()
Moderate ()
The 2,6-isomer amines are less sterically crowded and lack proximal electron-withdrawing effects found in aminal-like systems.
Lipophilicity (LogD)
Low (Decreases LogD)
Low to Moderate
Spirocycles generally lower LogD vs. piperazines due to compactness and high polarity surface area relative to volume.
Metabolic Stability
High
High
Quaternary spiro-carbon blocks oxidative metabolism at the -position (a common soft spot in piperazines).
Solubility
Excellent
Good
High disrupts crystal lattice packing, enhancing aqueous solubility.
Bioactivity & Pharmacology[4]
Case Study: Piperazine Bioisosterism (2,6-Isomer)
The 2,6-diazaspiro[3.3]heptane scaffold is widely used to replace piperazine linkers in kinase inhibitors and GPCR ligands.
Mechanism : The spirocycle enforces a rigid conformation, reducing the entropic penalty of binding.
Outcome : In a comparative study of PARP inhibitors , replacing piperazine with 2,6-diazaspiro[3.3]heptane maintained potency (
nM) while significantly reducing hERG inhibition (due to lower lipophilicity) and improving microsomal stability ( min).
Case Study: Angular Vector Exploration (1,5/1,6-Isomers)
When the linear vector of piperazine leads to steric clashes in the binding pocket, "angular" isomers like 1,5-diazaspiro[2.4]heptane or 1,6-diazaspiro[3.3]heptane are employed.
Mechanism : The "kinked" structure allows the molecule to wrap around active site residues (e.g., gatekeeper residues in kinases).
Outcome : In MCHr1 antagonists , switching to angular spirocycles improved selectivity against off-targets by avoiding clashes with conserved residues found in homologous receptors.
Experimental Protocols
Protocol: Microsomal Stability Assay
Purpose: To validate the metabolic stability advantage of spirocyclic isomers over piperazine.
Preparation : Prepare 10 mM stock solutions of test compounds (2,6-diazaspiro analog, 1,5-diazaspiro analog, Piperazine control) in DMSO.
Incubation System :
Buffer : 100 mM Potassium Phosphate (pH 7.4).
Enzyme : Pooled Human Liver Microsomes (0.5 mg/mL protein).
Cofactor : NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM
).
Reaction :
Pre-incubate microsomes and test compound (1
M final) at 37°C for 5 min.
Initiate with NADPH cofactor.
Sample at
min.
Quenching : Transfer aliquots into ice-cold acetonitrile containing internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 20 min.
Analysis : Analyze supernatant via LC-MS/MS. Plot
vs. time to calculate intrinsic clearance ().
Protocol: Comparative Lipophilicity (ChromLogD)
Purpose: To determine the lipophilicity lowering effect of the isomers.
Column : C18 reverse-phase column.
Mobile Phase :
A: 50 mM Ammonium Acetate (pH 7.4).
B: Acetonitrile.
Calibration : Run a set of standards with known LogD values (e.g., Propranolol, Caffeine) to generate a calibration curve (
vs. LogD).
Measurement : Inject test compounds. Use the calibration curve to convert Retention Time (RT) to ChromLogD.
Visualizations
Decision Logic for Scaffold Selection
This diagram guides the selection between 2,6-diazaspiro and angular isomers (1,5/1,6) based on structural requirements.
Caption: Decision tree for selecting diazaspiro isomers based on vector geometry and chemical stability.
Comparative Vector Geometry
Visualizing the spatial arrangement of substituents.
Caption: Vector comparison showing the linear alignment of the 2,6-isomer vs. the angular alignment of the 1,6-isomer.
References
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 2,6-Diazaspiro[3.3]heptanes as Piperazine Surrogates. Journal of Organic Chemistry. Link
Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry: Properties and Applications. Angewandte Chemie International Edition. Link
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link
Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery. Link
Barnes-Seeman, D., et al. (2014). Metabolic Stability and Pharmacokinetics of Spirocyclic Piperidine Surrogates. ACS Medicinal Chemistry Letters. Link